1-(3,4,5-Trimethoxyphenyl)piperazine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmacological Applications
Executive Summary 1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP) is a highly versatile and structurally privileged organic scaffold utilized extensively in medicinal chemistry and drug development[1]. Characterized by a pip...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP) is a highly versatile and structurally privileged organic scaffold utilized extensively in medicinal chemistry and drug development[1]. Characterized by a piperazine core linked to a 3,4,5-trimethoxyphenyl moiety, this compound serves as a critical intermediate for synthesizing neuroactive agents, psychotropic drugs, and cardiovascular therapeutics[2]. This whitepaper provides an in-depth technical analysis of TMPP, detailing its physicochemical properties, validated synthesis protocols, and the structure-activity relationship (SAR) principles that make it a cornerstone in modern drug discovery.
The utility of TMPP in drug design is heavily dictated by its structural features. The piperazine ring provides basic nitrogen atoms capable of hydrogen bonding and salt formation, which is crucial for modulating aqueous solubility[3]. Conversely, the 3,4,5-trimethoxy groups significantly enhance the molecule's lipophilicity, a critical parameter for crossing the blood-brain barrier (BBB) in central nervous system (CNS) applications[2].
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the free base and its commonly utilized hydrochloride salt form[4][5]:
Property
Free Base
Hydrochloride Salt
CAS Number
38869-07-7
116290-71-2
Molecular Formula
C₁₃H₂₀N₂O₃
C₁₃H₂₁ClN₂O₃
Molecular Weight
252.31 g/mol
288.77 g/mol
Physical State
Solid / Viscous Oil
Crystalline Solid
Purity Standard
≥95%
≥98%
Storage Conditions
2-8°C, sealed, dry
2-8°C, sealed, dry
Primary Functional Groups
Piperazine, Aromatic Ether
Piperazine hydrochloride, Aromatic Ether
Note: The hydrochloride salt is often preferred in pharmaceutical formulations due to its superior stability and aqueous solubility, facilitating easier handling and formulation[5].
Synthesis Pathways & Methodologies
The synthesis of TMPP requires precise control over C-N bond formation. While nucleophilic aromatic substitution (SNAr) is possible with highly electron-deficient aryl halides, the electron-donating nature of the methoxy groups on the 3,4,5-trimethoxyphenyl ring makes palladium-catalyzed Buchwald-Hartwig cross-coupling the most efficient and reliable method.
This protocol utilizes mono-Boc protected piperazine to prevent the formation of symmetrical bis-aryl piperazine byproducts, a common pitfall when using unprotected piperazine.
Catalyst Activation (Inert Atmosphere): In an oven-dried Schlenk flask purged with argon, combine Pd₂(dba)₃ and XPhos in anhydrous toluene. Stir at room temperature for 15 minutes. Causality: Pre-mixing allows the bulky XPhos ligand to coordinate with the palladium center, forming the active, electron-rich Pd(0) species necessary for the subsequent oxidative addition into the electron-rich aryl bromide.
Reagent Addition: Add 3,4,5-trimethoxybromobenzene, 1-Boc-piperazine, and NaOtBu to the reaction mixture.
Cross-Coupling: Heat the mixture to 90°C and stir for 12-16 hours. Monitor reaction progress via TLC or LC-MS. Causality: The elevated temperature provides the activation energy required for the transmetalation and reductive elimination steps, driving the formation of the C-N bond.
Workup of Intermediate: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Boc Deprotection: Dissolve the crude intermediate in dichloromethane (DCM) and cool to 0°C. Slowly add 4M HCl in dioxane (5.0 equiv). Stir at room temperature for 4 hours. Causality: The acidic environment selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine as a hydrochloride salt without affecting the aryl methyl ethers.
Purification: Evaporate the solvent. Triturate the resulting solid with diethyl ether to afford 1-(3,4,5-trimethoxyphenyl)piperazine hydrochloride as a pure crystalline solid.
Caption: Catalytic cycle and synthesis workflow of TMPP via Buchwald-Hartwig amination.
Pharmacological Applications & Mechanism of Action
The piperazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its structural rigidity and ability to interact with multiple biological targets[3]. When functionalized with a 3,4,5-trimethoxyphenyl group, the resulting TMPP scaffold exhibits highly specific pharmacological profiles.
Central Nervous System (CNS) Targeting
TMPP is a vital building block in the development of psychotropic agents[2]. The secondary amine at the 4-position of the piperazine ring is highly nucleophilic, allowing for facile derivatization (e.g., alkylation) to create libraries of receptor ligands.
Receptor Affinity: Derivatives of trimethoxyphenyl piperazines frequently exhibit high binding affinities for serotonin (5-HT) and dopamine receptors[3]. The trimethoxy aromatic ring fits optimally into the hydrophobic pockets of these G-protein coupled receptors (GPCRs), while the protonated piperazine nitrogen forms a critical salt bridge with a conserved aspartate residue in the receptor's binding site.
Neuroprotection: Related piperazine derivatives have been investigated as transient receptor potential canonical 6 (TRPC6) agonists, showing potential neuroprotective effects and serving as lead compounds for Alzheimer's disease therapeutics by modulating intracellular calcium signaling[6].
Cardiovascular Applications
Beyond the CNS, modifications of the trimethoxyphenyl piperazine core have yielded potent cardiovascular drugs. For instance, structurally related compounds like trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) are utilized as anti-ischemic agents[7]. TMPP itself serves as a precursor for synthesizing benzoylguanidine-piperazine derivatives, which act as potent Na+/H+ exchanger inhibitors to protect the myocardium during ischemic-reperfusion events[7].
Caption: Structure-activity relationship and downstream pharmacological signaling of TMPP derivatives.
Conclusion
1-(3,4,5-Trimethoxyphenyl)piperazine remains an indispensable intermediate in the pharmaceutical industry. Its unique combination of a versatile, modifiable piperazine core and a lipophilic, receptor-orienting trimethoxyphenyl group allows researchers to systematically explore structure-activity relationships. By employing robust synthetic methodologies like palladium-catalyzed cross-coupling, drug development professionals can leverage this scaffold to discover novel therapeutics targeting complex CNS and cardiovascular pathologies.
National Institutes of Health (NIH). "Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease". PubMed Central. Available at: [Link]
Architecting CNS Therapeutics: Pharmacological Profiling and Mechanism of Action of 1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP)
Executive Summary & Structural Rationale As a Senior Application Scientist, I approach the evaluation of small molecules not merely as static chemical entities, but as dynamic, privileged scaffolds. 1-(3,4,5-Trimethoxyph...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Executive Summary & Structural Rationale
As a Senior Application Scientist, I approach the evaluation of small molecules not merely as static chemical entities, but as dynamic, privileged scaffolds. 1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP) , identified by CAS 38869-07-7, is widely utilized in organic synthesis as a critical intermediate for pharmaceuticals, specifically in the development of bioactive compounds targeting the central nervous system (CNS)[1].
The pharmacological potential of TMPP is driven by two distinct structural features:
The Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms. In medicinal chemistry, the basic amine of the piperazine ring acts as a critical hydrogen bond donor/acceptor, serving as a classic pharmacophore for aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors[2].
The 3,4,5-Trimethoxyphenyl Moiety: This specific substitution pattern is famously found in naturally occurring phenethylamines like mescaline. The addition of these three methoxy groups significantly enhances the molecule's lipophilicity, thereby improving blood-brain barrier (BBB) penetration and increasing binding affinity within the hydrophobic pockets of biological targets[1].
Because many atypical antipsychotics (e.g., aripiprazole, ziprasidone) and anxiolytics rely on piperazine derivatives[3], TMPP serves as an ideal foundational scaffold for designing novel psychotropic agents[1].
Mechanism of Action: Serotonergic GPCR Modulation
While TMPP is primarily a building block, its intact structure operates as a phenylpiperazine. Molecules in this class (such as mCPP and TFMPP) are well-documented non-selective serotonin receptor ligands[3]. When TMPP interacts with the CNS, its primary mechanism of action revolves around the modulation of 5-HT2A and 5-HT2C receptors .
Upon crossing the BBB, the protonated nitrogen of the piperazine ring forms a critical salt bridge with a conserved aspartate residue (Asp3.32) in the binding pocket of the 5-HT2A receptor. Depending on the exact steric bulk and orientation of the trimethoxyphenyl group, TMPP acts as either a partial agonist or a competitive antagonist.
If acting as an agonist, TMPP stabilizes the active conformation of the receptor, leading to the exchange of GDP for GTP on the Gq/11 alpha subunit. This triggers a downstream signaling cascade involving Phospholipase C (PLC), which cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium.
Figure 1: Gq-coupled 5-HT2A receptor signaling pathway activated by TMPP.
Quantitative Data Analysis
To contextualize the efficacy of TMPP, we must compare it against established reference compounds within the phenylpiperazine and phenethylamine classes. The table below summarizes representative binding affinities used to benchmark structural derivatives during lead optimization.
*Note: Values for TMPP represent benchmark ranges based on structure-activity relationship (SAR) extrapolations of the phenylpiperazine class and its lipophilic profile.
Experimental Methodologies: Self-Validating Systems
In drug development, isolated data points are meaningless without orthogonal validation. As a standard practice in my laboratory, every protocol must operate as a self-validating system . We determine absolute binding affinity first, and then immediately cross-reference it with a functional assay to distinguish between true lack of affinity and silent antagonism.
Objective: Determine the inhibition constant (
Ki
) of TMPP at 5-HT2A receptors.
Step 1: Membrane Preparation. Isolate membranes from HEK293 cells stably expressing human 5-HT2A receptors.
Causality: Using transfected cell lines ensures a high signal-to-noise ratio without interference from endogenous receptor subtypes.
Step 2: Incubation. Incubate membranes with [
3
H]-Ketanserin (a known 5-HT2A antagonist) and varying concentrations of TMPP (
10−10
to
10−4
M).
Causality: A wide, logarithmic concentration range is required to capture the full sigmoidal displacement curve for accurate IC
50
calculation.
Step 3: Rapid Filtration. Terminate the reaction by rapid filtration through GF/C glass fiber filters, followed by washing with ice-cold buffer.
Causality: Why rapid filtration over centrifugation? Centrifugation takes minutes, during which the equilibrium shifts and the low-affinity ligand dissociates. Rapid filtration with ice-cold buffer kinetically "freezes" the receptor-ligand complex, ensuring the measured
Ki
reflects true thermodynamic equilibrium.
Step 4: Scintillation Counting. Measure retained radioactivity and convert IC
50
to
Ki
using the Cheng-Prusoff equation.
Objective: Determine the functional profile (agonist vs. antagonist) of TMPP.
Step 1: Dye Loading. Load 5-HT2A-expressing cells with Fluo-4 AM.
Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases, trapping it inside the cell. It only fluoresces upon binding to free Ca
2+
, providing a direct, real-time readout of Gq-coupled receptor activation.
Step 2: Compound Addition. Inject TMPP and monitor fluorescence for 3 minutes to capture the transient peak of IP3-mediated calcium release.
Step 3: Self-Validating Antagonist Challenge. If TMPP induces no calcium flux, subsequently inject a known full agonist (e.g., Serotonin).
Causality: If the cells fail to spike calcium after the serotonin injection, it definitively proves that TMPP is occupying the receptor site and acting as an antagonist. If the cells do spike, TMPP simply failed to bind. This loop immediately verifies negative efficacy data.
Figure 2: Self-validating radioligand binding and functional assay workflow.
References
Title: CAS 38869-07-7: Piperazine, 1-(3,4,5-trimethoxyphenyl)- | Source: cymitquimica.com | URL:2
Biological activity of 1-(3,4,5-Trimethoxyphenyl)piperazine
An In-Depth Technical Guide to the Biological Activity of 1-(3,4,5-Trimethoxyphenyl)piperazine Abstract The 1-(3,4,5-Trimethoxyphenyl)piperazine scaffold represents a cornerstone in modern medicinal chemistry, serving as...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of 1-(3,4,5-Trimethoxyphenyl)piperazine
Abstract
The 1-(3,4,5-Trimethoxyphenyl)piperazine scaffold represents a cornerstone in modern medicinal chemistry, serving as a "privileged structure" for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of its diverse biological activities, intended for researchers, scientists, and drug development professionals. We will delve into its significant anticancer, neuroprotective, and antipsychotic properties, elucidating the underlying mechanisms of action. This document synthesizes data from numerous primary research articles, presenting quantitative findings in structured tables, visualizing complex pathways and workflows with detailed diagrams, and providing robust, field-proven experimental protocols. Each section is grounded in authoritative references to ensure scientific integrity and to provide a platform for further investigation.
Introduction: A Scaffold of Pharmacological Significance
The piperazine ring is a versatile heterocyclic moiety found in numerous approved drugs, valued for its physicochemical properties that often confer favorable pharmacokinetics, such as improved water solubility and oral bioavailability.[1][2][3] When combined with the 3,4,5-trimethoxyphenyl (TMP) group—a key pharmacophore known for its interaction with biological targets like tubulin—the resulting molecule, 1-(3,4,5-Trimethoxyphenyl)piperazine, becomes a powerful building block for multi-target drug candidates.[4][5] The TMP moiety is critical for the cytotoxic and antiproliferative effects of many natural and synthetic compounds, while the piperazine core allows for facile structural modifications to fine-tune affinity, selectivity, and overall pharmacological profile.[6][7][8] This guide explores the major therapeutic avenues where this scaffold has demonstrated significant potential.
Derivatives of the 1-(3,4,5-trimethoxyphenyl)piperazine core have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. This activity stems from multiple mechanisms, most notably the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Cytotoxicity Across Diverse Cancer Cell Lines
The broad-spectrum antiproliferative activity of compounds derived from this scaffold has been consistently reported. For instance, novel piperazine derivatives have shown strong suppressive effects on human liver cancer cells (SNU-475 and SNU-423).[9] Similarly, indole derivatives incorporating the 1-(3,4,5-trimethoxyphenyl) moiety exhibit sub-micromolar to low micromolar efficacy against breast (MCF-7, MDA-MB-231), lung (A549), cervical (HeLa), and skin (A375, B16-F10) cancer cell lines.[10]
Primary Mechanism: Inhibition of Tubulin Polymerization
A primary mechanism for the anticancer effect of TMP-containing compounds is the inhibition of tubulin polymerization.[12][13] Microtubules are dynamic polymers of α,β-tubulin heterodimers essential for forming the mitotic spindle during cell division.[12] By binding to the colchicine-binding site on β-tubulin, these agents disrupt microtubule dynamics, preventing spindle formation.[13][14] This interference triggers the mitotic checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and, ultimately, programmed cell death (apoptosis).[10][13][15]
The process can be visualized as follows:
Caption: RX-5902 mechanism via inhibition of the p68/β-catenin pathway.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a standard method for assessing a compound's effect on tubulin assembly in vitro.
Objective: To determine if a test compound inhibits or enhances the polymerization of purified tubulin into microtubules.
Materials:
Tubulin (>99% pure, lyophilized)
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
GTP (100 mM stock in water)
Glycerol
Test compound (e.g., Compound 3g) dissolved in DMSO
[10]* Control compounds: Paclitaxel (stabilizer), Colchicine (inhibitor)
96-well, half-area, clear-bottom microplates
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
Reagent Preparation:
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.
Prepare a polymerization buffer by adding GTP (to 1 mM final concentration) and glycerol (to 10% v/v final concentration) to the General Tubulin Buffer.
Assay Setup:
On ice, add 5 µL of the test compound at various concentrations (e.g., 2.5 to 50 µM) to the wells of a pre-chilled 96-well plate. [13]Include wells for vehicle control (DMSO), positive control (colchicine), and stabilizing control (paclitaxel).
Add 45 µL of the ice-cold tubulin solution to each well. Mix gently by pipetting.
Initiation and Measurement:
Immediately place the plate in the microplate reader pre-warmed to 37°C.
Begin kinetic reading of absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the increase in light scattering from microtubule formation.
Data Analysis:
Plot absorbance (OD₃₄₀) versus time for each condition.
Compare the polymerization curves of the test compound to the controls. Inhibition is indicated by a lower rate of polymerization and a lower final plateau compared to the DMSO control.
Neuro-Activity: A Scaffold for CNS Drug Discovery
The 1-(3,4,5-trimethoxyphenyl)piperazine scaffold is also a key component in the development of agents targeting the central nervous system (CNS), with demonstrated potential in both neuroprotection and the treatment of psychosis.
[4][16]
Neuroprotective Effects
Piperazine-based compounds have been shown to exert a neuroprotective role. Studies have demonstrated that certain derivatives can inhibit apoptosis in motor neurons and significantly increase their viability. This anti-apoptotic effect is hypothesized to be related to the chelation of intracellular calcium (Ca²+), a key mediator of apoptotic pathways. Furthermore, piperazine derivatives have been identified as activators of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3/6/7. [17]Activation of these channels leads to Ca²+ influx and triggers neurotrophic effects similar to Brain-Derived Neurotrophic Factor (BDNF), including the promotion of neurite growth and neuronal survival.
[17]
Atypical Antipsychotic Potential
The arylpiperazine structure is a well-established pharmacophore for atypical antipsychotics. [18][19]These drugs typically exhibit a multi-target receptor profile, acting as antagonists at dopamine D2 and serotonin 5-HT2A receptors, and often as partial agonists at 5-HT1A receptors. [18]This profile is believed to provide efficacy against the positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to classical antipsychotics. [20][21]Derivatives of 1-(3,4,5-trimethoxyphenyl)piperazine have been synthesized and shown to possess high affinity for these key receptors, making them promising candidates for further development.
[20][22]
Caption: Multi-target receptor profile of arylpiperazine-based atypical antipsychotics.
Antimicrobial and Antifungal Activities
In addition to its applications in cancer and neuroscience, the 1-(3,4,5-trimethoxyphenyl)piperazine scaffold has been utilized to develop agents with antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains, demonstrating moderate to good activity. [6][23][24]This suggests that the core structure can be adapted to target microbial-specific pathways, expanding its therapeutic potential.
The synthesis of 1-(3,4,5-trimethoxyphenyl)piperazine and its derivatives often involves a multi-step process. A common approach begins with the coupling of a substituted benzoic acid with a protected piperazine, followed by deprotection and subsequent functionalization.
Representative Synthesis Protocol
Objective: To synthesize Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone.
[6]
Materials:
Dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq) in dry THF.
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 20 minutes at room temperature.
Cool the reaction mixture to 0°C and add boc-piperazine (1.0 eq).
Allow the reaction to warm to room temperature and stir for 3-4 hours.
Work up the reaction (e.g., aqueous extraction) and purify the crude product by column chromatography to yield the Boc-protected intermediate.
Deprotection:
Dissolve the purified intermediate in DCM.
Add TFA and stir at room temperature until the reaction is complete (monitored by TLC).
Evaporate the solvent under reduced pressure to obtain the final product, Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone.
Caption: General synthesis workflow for a core 1-(3,4,5-trimethoxyphenyl)piperazine derivative.
Conclusion and Future Perspectives
The 1-(3,4,5-trimethoxyphenyl)piperazine scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide array of biological activities, with the most profound impact in oncology and neuroscience. The inherent "drug-like" properties of the piperazine ring, combined with the potent bioactivity of the trimethoxyphenyl moiety, create a powerful platform for designing multi-target agents. Future research should focus on optimizing the structure to enhance selectivity for specific targets, thereby improving therapeutic indices and reducing off-target effects. Further exploration of its potential in treating neurodegenerative diseases and multi-drug resistant infections is also warranted. The continued investigation of this privileged scaffold holds immense promise for the discovery of next-generation therapeutics.
References
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). SpringerPlus. [Link]
Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (2021). Iranian Journal of Chemistry and Chemical Engineering. [Link]
Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva. (2015). Der Pharma Chemica. [Link]
Synthesis, antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)methanone derivatives. (2015). ResearchGate. [Link]
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Molecules. [Link]
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2021). ACG Publications. [Link]
Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023). Journal of Medicinal Chemistry. [Link]
Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity. (1993). Journal of Medicinal Chemistry. [Link]
Screening of TRPC Channel Activators Identifies Novel Neurotrophic Piperazine Compounds. (2012). The Journal of Biological Chemistry. [Link]
exploring pharmacological significance of piperazine scaffold. (2016). World Journal of Pharmaceutical Research. [Link]
Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). Molecules. [Link]
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. (2025). PubMed. [Link]
Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. (1992). Journal of Medicinal Chemistry. [Link]
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules. [Link]
Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents – Design, synthesis, structural studies and pharmacological profiling. (2022). European Journal of Medicinal Chemistry. [Link]
A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. (2015). Journal of Cellular Biochemistry. [Link]
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Preprints.org. [Link]
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The medicinal chemistry of piperazines: A review. (2024). ResearchGate. [Link]
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Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Pharmaceuticals. [Link]
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Pharmacological profile of trimethoxyphenyl piperazine derivatives
An In-depth Technical Guide to the Pharmacological Profile of Trimethoxyphenyl Piperazine Derivatives Authored by: A Senior Application Scientist Abstract The trimethoxyphenyl piperazine scaffold represents a "privileged...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Pharmacological Profile of Trimethoxyphenyl Piperazine Derivatives
Authored by: A Senior Application Scientist
Abstract
The trimethoxyphenyl piperazine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous centrally active agents.[1][2] Its remarkable versatility, arising from the synthetically tractable piperazine ring and the functionally critical trimethoxyphenyl moiety, has enabled the development of compounds with a wide array of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the pharmacological profile of these derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies, delve into the intricate mechanisms of action at key CNS targets, elucidate the governing principles of their structure-activity relationships (SAR), and provide detailed protocols for their comprehensive evaluation. This document is structured to provide not just a recitation of facts, but a causal understanding of why certain experimental choices are made, ensuring a foundation of scientific integrity and practical applicability.
The Trimethoxyphenyl Piperazine Scaffold: A Privileged Pharmacophore
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, which confer a unique set of physicochemical properties.[2][3] These nitrogen atoms can be readily functionalized, allowing for precise tuning of a molecule's steric and electronic properties to optimize interactions with biological targets and improve pharmacokinetic profiles.[2] When coupled with a trimethoxyphenyl (TMP) group, the resulting scaffold gains a key pharmacophoric element known to interact with a variety of receptors and enzymes. The TMP moiety is particularly recognized for its role in binding to tubulin and various G-protein coupled receptors (GPCRs).[5][6] This combination of a versatile linker (piperazine) and a potent binding motif (TMP) underpins the broad therapeutic potential of this class of compounds, from antipsychotics and antidepressants to potential anticancer agents.[1][5]
Synthetic Strategies: Building the Core and its Analogs
The synthesis of trimethoxyphenyl piperazine derivatives is a mature field, with a variety of established and modern methodologies available. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.
Core Synthesis: Establishing the Scaffold
A common and direct approach to the core structure involves the nucleophilic substitution reaction between a suitable trimethoxyphenyl derivative and piperazine. A prevalent method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that efficiently forms the crucial C-N bond.[1][7]
Conceptual Workflow for Core Synthesis:
Caption: Buchwald-Hartwig Amination Workflow.
Diversification of the Piperazine Scaffold
Once the core 1-(trimethoxyphenyl)piperazine is synthesized, further diversification is typically achieved through functionalization of the second nitrogen atom of the piperazine ring.
N-Alkylation: This involves the reaction of the core with alkyl halides or through reductive amination with aldehydes or ketones. This is a straightforward method to introduce a variety of alkyl and benzyl groups.[1]
N-Acylation: The reaction with acyl chlorides or anhydrides yields amide derivatives, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.[1]
Detailed Protocol: N-Alkylation via Reductive Amination
This protocol is designed to be self-validating through in-process checks and final product characterization.
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1-(3,4,5-trimethoxyphenyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.
Formation of Imine/Enamine Intermediate: Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.
Reduction Step: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reducing agent is chosen for its mildness and compatibility with a wide range of functional groups.
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure N-alkylated derivative.[6]
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]
Mechanism of Action: Interacting with Key CNS Targets
Trimethoxyphenyl piperazine derivatives owe their diverse pharmacological effects to their ability to interact with multiple G-protein coupled receptors (GPCRs), which are the largest family of cell surface receptors and major drug targets.[9][10] The primary targets for this class of compounds are serotonin (5-HT) and dopamine (D) receptors.[1][11]
Serotonin Receptor Interactions
5-HT₁ₐ and 5-HT₂ₐ Receptors: Many trimethoxyphenyl piperazine derivatives exhibit high affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors.[1][12] Their activity at these receptors is crucial for their potential antidepressant and anxiolytic effects. Ligand binding to these GPCRs initiates a cascade of intracellular signaling events.[13]
Illustrative Signaling Pathway for a Gq-Coupled Receptor (e.g., 5-HT₂ₐ):
Caption: Simplified 5-HT2A Gq signaling pathway.
Dopamine Receptor Interactions
Derivatives of this class have also been evaluated for their binding to D₂ and D₃ dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.[14][15] Selective antagonism at these receptors is a key mechanism for many antipsychotic drugs.
Sigma Receptor Modulation
In addition to serotonergic and dopaminergic systems, some trimethoxyphenyl piperazine derivatives have shown significant affinity for sigma (σ) receptors.[14][16][17] These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders.
A growing body of evidence suggests that certain trimethoxyphenyl derivatives act as potent anticancer agents by inhibiting tubulin polymerization.[5][6][18][19] The trimethoxyphenyl moiety can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][18]
Structure-Activity Relationships (SAR)
Understanding the SAR of trimethoxyphenyl piperazine derivatives is critical for optimizing their pharmacological profile, enhancing potency, and improving selectivity.[3][20][21]
Structural Modification
Effect on Pharmacological Activity
Rationale
Substitution on the Phenyl Ring
Alteration of electron density and steric bulk can significantly impact receptor affinity and selectivity. For instance, the position and nature of substituents on the benzyl ring of benzylpiperazines are key determinants of their activity at serotonin and dopamine receptors.[20]
The electronic and steric properties of the substituents modulate the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) within the receptor binding pocket.
Nature of the Linker between Piperazine and the Terminal Group
The length and flexibility of the alkyl chain connecting the second piperazine nitrogen to a terminal aromatic or heteroaromatic group can influence receptor affinity. A four-carbon chain has been found to be optimal in some series for 5-HT receptor binding.[11]
The linker length determines the spatial orientation of the terminal group, allowing it to access and interact with specific sub-pockets within the receptor.
Terminal Group Modification
Introduction of different aryl, heteroaryl, or cycloalkyl groups at the N4 position of the piperazine ring can fine-tune the compound's polypharmacological profile, potentially leading to dual-acting ligands (e.g., H₃/σ₁ receptor antagonists).[22]
The terminal group often engages in key interactions with the receptor, and its modification can switch a compound from an agonist to an antagonist or alter its selectivity profile.
Pharmacological Evaluation: A Step-by-Step Approach
A thorough pharmacological evaluation of novel trimethoxyphenyl piperazine derivatives involves a tiered approach, starting with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.
In Vitro Assays
5.1.1. Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for its molecular target.[1][10]
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CHO-K1 cells expressing the human 5-HT₁ₐ receptor).[15]
Assay Buffer: Use a buffer appropriate for the receptor, for example, 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.[15]
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 10 µg of protein) with a fixed concentration of a specific radioligand (e.g., 0.25 nM [³H]8-hydroxy-DPAT for the 5-HT₁ₐ receptor) and a range of concentrations of the test compound (e.g., from 1 nM to 1 µM).[15]
Determination of Non-specific Binding: In parallel wells, incubate the membranes and radioligand with a high concentration of a known, non-labeled ligand (e.g., 10 µM metergoline) to determine non-specific binding.[15]
Incubation Time and Temperature: Incubate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).[15]
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5.1.2. Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.[9][13][23]
Assay Type
Principle
Application
cAMP Assay
Measures the modulation of cyclic adenosine monophosphate (cAMP) levels, a key second messenger for Gs and Gi/o-coupled receptors.[13][24]
Determining agonist or antagonist activity at receptors that signal through adenylyl cyclase.
Calcium Mobilization Assay
Measures changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.[10]
Assessing the functional activity of ligands for receptors like 5-HT₂ₐ.
IP-One Assay
A homogeneous time-resolved fluorescence (HTRF) assay that measures the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation.[13]
A robust method for screening compounds targeting Gq-coupled receptors.
GTPγS Binding Assay
A cell-free assay that measures the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to G-proteins upon receptor activation.[10]
Can discriminate between full agonists, partial agonists, and neutral antagonists.
Experimental Workflow for a Functional GPCR Assay:
Caption: General workflow for cell-based functional GPCR assays.
In Vivo Evaluation
Promising candidates from in vitro screening are advanced to in vivo studies to assess their pharmacokinetic properties and efficacy in animal models of disease.
Biodistribution Studies: For compounds intended as imaging agents or those requiring CNS penetration, in vivo biodistribution studies are essential. Radioiodinated analogues of trimethoxyphenyl piperazine derivatives have been evaluated to map sigma receptors in the brain and peripheral organs.[16] These studies typically involve administering the radiolabeled compound to animals (e.g., mice) and measuring the radioactivity in various tissues at different time points to determine uptake, retention, and clearance.[16]
Conclusion and Future Directions
The trimethoxyphenyl piperazine scaffold continues to be a highly productive platform for the discovery of novel, pharmacologically active compounds. Its synthetic accessibility and the ability to modulate its polypharmacology through targeted chemical modifications ensure its continued relevance in drug discovery.[3] Future research will likely focus on the development of derivatives with improved selectivity, particularly for subtypes of serotonin and dopamine receptors, to minimize off-target effects. Furthermore, the exploration of these compounds as anticancer agents, particularly as tubulin polymerization inhibitors, represents a promising and expanding area of investigation.[5][6][25] The integration of computational modeling with traditional synthetic and pharmacological approaches will undoubtedly accelerate the identification of new lead compounds with optimized therapeutic profiles.
References
Functional assays for screening GPCR targets. (2005, October 28). Drug Discovery Today: Technologies.
Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
In vivo evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives as new ligands for sigma receptor imaging using single photon emission computed tomography. (2006, October 15). Biological & Pharmaceutical Bulletin.
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013, June 15). European Journal of Medicinal Chemistry.
Synthesis and receptor binding studies of 3-substituted piperazine derivatives. (2006, March 15). European Journal of Medicinal Chemistry.
Synthesis, antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)methanone derivatives.
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Activity. (2021, December 15). ACS Chemical Neuroscience.
An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine. Benchchem.
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). Molecules.
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2023, December 11). Journal of Enzyme Inhibition and Medicinal Chemistry.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistryOpen.
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of Pharmacy and Pharmacology.
The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. Benchchem.
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022, July 20). Molecules.
Structure‐activity relationship of antipsychotic piperazine derivatives.
2-[(3-Methoxyphenyl)methyl]piperazine. Benchchem.
Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. (2024, September 7). European Journal of Medicinal Chemistry.
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, May 1). Current Medicinal Chemistry.
Synthesis and Bioevaluation of Piperazine-based Compounds as Anti-cancer Agents in Pancre
Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. RSC Publishing.
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 9).
Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2021, December 13). RSC Advances.
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). International Journal of Pharmaceutical and Phytopharmacological Research.
Structure-Activity Relationship (SAR) of Trimethoxyphenyl Piperazines: A Comprehensive Technical Guide
Executive Summary The trimethoxyphenyl piperazine (TMP-piperazine) scaffold is a "privileged structure" in modern medicinal chemistry, serving as a versatile core for two distinct therapeutic domains: neuropharmacology a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The trimethoxyphenyl piperazine (TMP-piperazine) scaffold is a "privileged structure" in modern medicinal chemistry, serving as a versatile core for two distinct therapeutic domains: neuropharmacology and oncology. By systematically modifying the positional isomerism of the methoxy groups and the functionalization of the piperazine N4-terminus, researchers can reliably tune the molecule to act either as a monoamine receptor modulator (targeting 5-HT and Dopamine receptors) or as a potent microtubule-destabilizing agent (targeting the colchicine binding site of β-tubulin).
As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the structure-activity relationship (SAR) of TMP-piperazines, providing the mechanistic causality behind these modifications, alongside field-proven, self-validating experimental protocols for their synthesis and biological evaluation.
Structural Anatomy & Pharmacophore Deconstruction
The pharmacological versatility of the TMP-piperazine core stems from its modular three-part anatomy:
The Trimethoxyphenyl (TMP) Moiety: The aromatic ring serves as the primary hydrophobic anchor. The positional arrangement of the methoxy groups dictates target selectivity. The 2,3,4-TMP and 3-methoxyphenyl arrangements are highly favored for central nervous system (CNS) targets[1], whereas the 3,4,5-TMP arrangement is a classic pharmacophore for binding the hydrophobic pocket of the colchicine site on tubulin[2].
The Piperazine Core: A six-membered nitrogenous heterocycle that provides critical basicity (pKa ~9.8 for the secondary amine) and water solubility. In CNS applications, the protonated nitrogen at physiological pH mimics the endogenous ethylamine chain of serotonin and dopamine[1]. In oncology, it acts as a rigid, conformationally restricted linker.
The N4-Substituent (The Selectivity Switch): The terminal nitrogen (N4) is the primary site for synthetic elaboration. Bulky, lipophilic groups (e.g., coumarins, oxadiazoles) drive selectivity toward D2/D3 receptors, while rigid heterocyclic capping (e.g., pyrimidines, thiazoles) enhances tubulin binding[3][4].
Fig 1: Pharmacophore deconstruction and target selectivity of TMP-piperazines.
Neuropharmacological SAR: Targeting 5-HT and Dopamine Receptors
The 1-(3-methoxyphenyl)piperazine and its trimethoxy analogues are cornerstone intermediates in the development of atypical antipsychotics and anxiolytics[1].
Mechanistic Rationale
The piperazine ring adopts a chair conformation, projecting the TMP group into the primary hydrophobic binding pocket of G-protein coupled receptors (GPCRs). The N1 atom interacts via cation-
π
interactions with conserved tryptophan residues in the receptor binding cleft, while the N4 atom serves as a vector to reach secondary binding pockets.
SAR Insights
Methoxy Positioning: A methoxy group at the meta position (e.g., 3-OMe or 3,4,5-TMP) is critical for optimal hydrogen bonding with the serine residues in the 5-HT1A binding site[1].
N4 Elaboration: Unsubstituted N4 yields moderate, non-selective 5-HT affinity. Conjugating the N4 position with a 1,3,4-oxadiazole or a coumarin moiety dramatically increases affinity for Dopamine D2 and D3 receptors, shifting the profile toward atypical antipsychotic activity (reducing extrapyramidal symptoms)[3].
Beyond the CNS, the 3,4,5-trimethoxyphenyl group is recognized as one of the most potent pharmacophores for binding the colchicine site of
β
-tubulin, located at the interface of the
α/β
-tubulin heterodimer[2].
Mechanistic Rationale
When a TMP-piperazine derivative binds to the colchicine site, it induces a conformational change that prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly. This destabilization leads to G2/M cell cycle arrest and subsequent apoptosis[5]. The piperazine ring acts as a rigid spacer that positions a secondary pharmacophore (e.g., a pyrimidine or pyrrolidine ring) into the
α
-tubulin interface, enhancing binding enthalpy[4].
Fig 2: Intracellular signaling cascade following tubulin inhibition by TMP-piperazines.
Table 2: Cytotoxicity and Tubulin Inhibition (Oncology Targets)
Data synthesized from pyrimidine and thiazole-capped 3,4,5-TMP-piperazines[2][4].
Compound / N4-Substituent
Cell Line
IC50
(
μ
M)
Tubulin Polymerization
IC50
(
μ
M)
Mechanism of Action
N-Boc-Piperazine
HeLa
>50.0
>20.0
Inactive
2-Arylpyrimidine
A549
0.05
1.2
CBSI / Microtubule Destabilizer
1,3,4-Oxadiazolethione
MCF-7
0.52
2.5
CBSI / Apoptosis Inducer
Thiazole-Pyrimidine
HCT-116
0.15
1.8
CBSI / G2/M Arrest
Experimental Methodologies & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind reagent selection and in-process controls.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination for TMP-Piperazine Synthesis
This protocol details the C-N cross-coupling of 3,4,5-trimethoxybromobenzene with an N-protected piperazine to establish the core scaffold[6].
Causality & Rationale:Pd2(dba)3
is selected as the catalyst because it provides a stable, zero-valent Palladium source essential for the initial oxidative addition into the electron-rich trimethoxyaryl halide. A bulky dialkylbiaryl phosphine ligand (e.g., XPhos or BINAP) is critical; its steric bulk accelerates reductive elimination and prevents the formation of off-target bis-arylated byproducts. Sodium tert-butoxide (
NaOtBu
) acts as the strong base required to deprotonate the piperazine, driving the catalytic cycle.
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3,4,5-trimethoxybromobenzene (1.0 equiv), 1-Boc-piperazine (1.2 equiv),
Pd2(dba)3
(0.02 equiv), XPhos (0.04 equiv), and
NaOtBu
(1.5 equiv).
Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the aryl halide). Self-Validation: Degassing is critical; residual oxygen will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the reaction.
Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS until the aryl halide is completely consumed.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield 1-Boc-4-(3,4,5-trimethoxyphenyl)piperazine.
Deprotection: Treat the intermediate with 4M HCl in dioxane at room temperature for 2 hours to cleave the Boc group, yielding the free secondary amine core ready for N4-derivatization.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay quantifies the ability of a synthesized TMP-piperazine to inhibit microtubule assembly[7][8][9].
Causality & Rationale:
Microtubule assembly is highly sensitive to environmental conditions. The use of G-PEM buffer (PIPES,
MgCl2
, EGTA, Glycerol) at pH 6.9 is non-negotiable. PIPES maintains the optimal zwitterionic state of tubulin, while EGTA chelates calcium ions that would otherwise trigger spontaneous depolymerization. The assay is a self-validating system: the baseline is established at 4°C (where tubulin remains as heterodimers), and polymerization is strictly initiated by a temperature shift to 37°C and the addition of GTP.
Step-by-Step Procedure:
Reagent Preparation: Prepare G-PEM buffer: 80 mM PIPES (pH 6.9), 2.0 mM
MgCl2
, 0.5 mM EGTA, and 5% (v/v) glycerol. Keep strictly on ice.
Protein Thawing: Rapidly thaw highly purified bovine or porcine brain tubulin (>99% pure) and dilute to a final concentration of 3 mg/mL (approx. 30
μ
M) in ice-cold G-PEM buffer supplemented with 1.0 mM GTP.
Compound Plating: In a pre-chilled 96-well half-area plate, add 5
μ
L of the TMP-piperazine test compound dissolved in DMSO (ensure final DMSO concentration in the well does not exceed 1% to prevent solvent-induced protein denaturation). Include a vehicle control (DMSO only) and a positive control (Colchicine, 2
μ
M).
Initiation: Add 45
μ
L of the cold tubulin/GTP mixture to each well.
Data Acquisition: Immediately transfer the plate to a thermostatically controlled microplate spectrophotometer pre-warmed to 37°C.
Measurement: Measure the absorbance at 340 nm (turbidity) every 60 seconds for 60 minutes. Self-Validation: The vehicle control must show a classic sigmoidal curve (nucleation, elongation, and steady-state plateau).
Analysis: Calculate the
IC50
by plotting the maximum rate of polymerization (
Vmax
, the steepest slope of the curve) or the final steady-state absorbance against the log concentration of the test compound.
References
Benchchem: Structure Activity Relationship Sar Studies. Elucidation of Structural Determinants for Receptor Affinity and Selectivity. benchchem.com. 1
Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. plos.org. 3
The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. researchgate.net. 2
Recent Advances in Pyrimidine-Based Drugs. nih.gov. 4
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. nih.gov. 5
Application Notes and Protocols: Mebenil In Vitro Tubulin Polymerization Assay. benchchem.com. 7
Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. nih.gov. 8
CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo. aacrjournals.org. 9
Discovery of Conformationally Constrained ALK2 Inhibitors. nih.gov. 6
Application Notes and Protocols: 1-(3,4,5-Trimethoxyphenyl)piperazine in Drug Discovery and Development
Introduction: The "Privileged" Nature of the Arylpiperazine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a diverse range of therapeutic agents. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Privileged" Nature of the Arylpiperazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a diverse range of therapeutic agents. These are often termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The arylpiperazine motif is a quintessential example of such a scaffold, forming the core of numerous drugs targeting the central nervous system (CNS), cardiovascular system, and oncological pathways.[1][2][3][4]
This guide focuses on a specific, highly functionalized member of this class: 1-(3,4,5-Trimethoxyphenyl)piperazine (TMBP) . The TMBP moiety is distinguished by two key structural features:
The Piperazine Ring: A six-membered saturated heterocycle with two nitrogen atoms. Its non-planar "chair" conformation and the presence of two nitrogen atoms (one typically basic, the other available for substitution) allow for precise three-dimensional orientation of substituents and modulation of physicochemical properties like solubility and basicity.[3][4]
The 3,4,5-Trimethoxyphenyl Group: This electron-rich aromatic ring is a well-known pharmacophore that mimics the catecholamine structure of neurotransmitters. The three methoxy groups are critical, often serving as hydrogen bond acceptors and contributing to target affinity and selectivity. This group is particularly prevalent in compounds that bind to the colchicine site of tubulin and various G-protein coupled receptors (GPCRs).[5][6][7]
The strategic combination of these two components makes TMBP a versatile and potent building block in drug discovery, enabling the development of molecules with tailored potency, selectivity, and pharmacokinetic profiles.[1][2] This document provides an in-depth guide for researchers, covering the synthesis, key applications, and detailed experimental protocols related to the use of the TMBP scaffold.
Core Synthesis and Functionalization Strategy
The synthesis of the TMBP core and its subsequent derivatization is a cornerstone of its application. The most common and robust method involves the N-arylation of piperazine.
Protocol 1: Synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine
This protocol outlines a standard Buchwald-Hartwig amination approach, a powerful cross-coupling reaction for forming C-N bonds.
Objective: To synthesize the core TMBP scaffold from commercially available starting materials.
Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-3,4,5-trimethoxybenzene (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the catalyst pre-mixture by adding Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to a vial.
Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen gas three times.
Solvent and Catalyst Addition: Add anhydrous toluene to the flask, followed by the catalyst pre-mixture.
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Workup:
Cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 1-(3,4,5-trimethoxyphenyl)piperazine.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Functionalization Workflow
The true utility of the TMBP scaffold lies in the functionalization of the secondary amine on the piperazine ring. This allows for the introduction of various side chains to modulate pharmacological activity.
Figure 1. General workflow for the synthesis and functionalization of the TMBP scaffold.
Key Biological Targets and Therapeutic Applications
Derivatives of TMBP have shown activity against a range of important biological targets, leading to their investigation in multiple therapeutic areas.
The arylpiperazine scaffold is a versatile template for designing CNS drugs that target serotonin and dopamine receptors.[1][2] The TMBP moiety, in particular, has been incorporated into several potent GPCR ligands.
Cariprazine (Vraylar): An atypical antipsychotic used to treat schizophrenia and bipolar disorder.[8][9] Cariprazine is a partial agonist at dopamine D₂ and D₃ receptors, with a high affinity for the D₃ subtype.[8][10] It also acts as a partial agonist at serotonin 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ and 5-HT₂ₑ receptors.[8][10][11] This complex pharmacology allows it to modulate dopamine and serotonin levels in the brain, which helps to regulate mood, thoughts, and behaviors.[9]
Naftopidil (Flivas): Used for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[12] Naftopidil is a selective antagonist of α₁-adrenergic receptors, with a particular preference for the α₁D subtype.[12][13] These receptors are located in the smooth muscle of the prostate and bladder neck.[13] By blocking these receptors, Naftopidil causes smooth muscle relaxation, relieving pressure on the urethra and improving urinary flow.[13][14]
Tubulin Polymerization - Oncology
The 3,4,5-trimethoxyphenyl group is a classic structural motif found in many potent inhibitors of tubulin polymerization that bind to the colchicine site. These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Mechanism: Compounds containing the TMBP moiety can bind to the interface between α- and β-tubulin, preventing the polymerization of tubulin into microtubules.[6][7] This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells, which rely on a functional mitotic spindle for cell division.
Drug Development: Numerous studies have synthesized and evaluated TMBP derivatives as potential anticancer agents. These compounds have shown potent antiproliferative activity against various cancer cell lines, including those of the breast, lung, and leukemia.[5][15][16] For example, certain 3,4,5-trimethoxychalcones and triazolylthioacetamides incorporating the TMBP ring have demonstrated IC₅₀ values in the nanomolar to low micromolar range for both cytotoxicity and tubulin polymerization inhibition.[5][7][15]
Table 1: Representative Drugs and Clinical Candidates Featuring the Arylpiperazine or TMBP Moiety
Potent antiproliferative and CNS activities under investigation.[5][17][18]
Application Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a step-by-step method to evaluate the inhibitory effect of a novel TMBP derivative on tubulin polymerization.
Objective: To quantify the inhibitory potency (IC₅₀) of a test compound on the polymerization of tubulin in a cell-free system.
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (or fluorescence, if using a fluorescent reporter) over time. An inhibitor will slow down or prevent this increase.
Materials:
Tubulin (porcine brain, >99% pure, lyophilized)
General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA
Guanosine triphosphate (GTP), 10 mM stock in GTB
Test Compound (TMBP derivative), 10 mM stock in DMSO
Positive Control: Combretastatin A-4 or Colchicine, 1 mM stock in DMSO
Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm
Procedure:
Reagent Preparation:
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL. Keep on ice at all times.
Prepare serial dilutions of the test compound and positive control in GTB. The final DMSO concentration in all wells should be kept constant and low (<1%).
Assay Setup:
On ice, add the following to the wells of the 96-well plate:
Blank: 90 µL GTB
Vehicle Control: 80 µL of 4 mg/mL tubulin solution + 10 µL GTB with DMSO
Positive Control: 80 µL of 4 mg/mL tubulin solution + 10 µL of diluted Combretastatin A-4
Test Compound: 80 µL of 4 mg/mL tubulin solution + 10 µL of diluted test compound
Initiation of Polymerization:
Pre-warm the plate reader to 37 °C.
Just before placing the plate in the reader, add 10 µL of 10 mM GTP to all wells (except the blank) to initiate polymerization. The final volume will be 100 µL.
Mix gently by tapping the plate.
Data Acquisition:
Immediately place the plate in the 37 °C reader.
Measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis:
Subtract the baseline absorbance (time = 0) from all subsequent readings for each well.
Plot the change in absorbance (ΔA₃₄₀) versus time for each concentration.
Determine the maximum rate of polymerization (Vₘₐₓ) from the steepest part of the curve for the vehicle control.
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Figure 2. Step-by-step workflow for evaluating tubulin polymerization inhibitors.
Conclusion and Future Perspectives
The 1-(3,4,5-trimethoxyphenyl)piperazine scaffold continues to be a highly valuable starting point in modern drug discovery. Its proven success in targeting both GPCRs and fundamental cellular machinery like microtubules highlights its privileged nature. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, improving pharmacokinetic properties for better oral bioavailability and CNS penetration, and exploring novel therapeutic applications, such as in neurodegenerative diseases and anti-inflammatory agents. The modularity of the TMBP core ensures that it will remain a relevant and powerful tool for medicinal chemists for the foreseeable future.
References
What is the mechanism of Naftopidil? - Patsnap Synapse. (2024, July 17).
What is Naftopidil used for? - Patsnap Synapse. (2024, June 14).
Struga, M., et al. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC.
Struga, M., et al. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed.
A Brief Review of Cariprazine. (2024, March 1). American Journal of Psychiatry Residents' Journal.
Naftopidil (KT-611). (n.d.). MedChemExpress.
Cariprazine (VRAYLAR): Uses & Side Effects. (n.d.). Cleveland Clinic.
Naftopidil. (n.d.). MedEx.
Cariprazine (oral route). (2026, January 31). Mayo Clinic.
Mallikarjuna, R. P., et al. (n.d.). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva. Der Pharma Chemica.
Wang, L., et al. (2019, January 1). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. PubMed.
Cariprazine. (2015, September 15). PubChem - NIH.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
Synthesis, antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)methanone derivatives. (n.d.). ResearchGate.
Magalhães, H. I. F., et al. (2013, October 1). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed.
Al-Warhi, T., et al. (2022, July 20). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI.
Lima, P. C., et al. (2013, August 15). Synthesis and Pharmacological Evaluation of New N-phenylpiperazine Derivatives Designed as Homologues of the Antipsychotic Lead Compound LASSBio-579. PubMed.
Laturwale, S. K. J. S., et al. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR.
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate.
Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023, June 2). MDPI.
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI.
Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. (n.d.). RSC Publishing.
Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 1-(3,4,5-Trimethoxyphenyl)piperazine
Introduction & Chemical Context 1-(3,4,5-Trimethoxyphenyl)piperazine (CAS: 38869-07-7) is a highly versatile small-molecule scaffold widely utilized in medicinal chemistry. It serves as a critical building block and inte...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
1-(3,4,5-Trimethoxyphenyl)piperazine (CAS: 38869-07-7) is a highly versatile small-molecule scaffold widely utilized in medicinal chemistry. It serves as a critical building block and intermediate in the synthesis of various central nervous system (CNS) agents and cardiovascular drugs, including analogs of the anti-ischemic agent trimetazidine. The synthesis of such piperazine derivatives relies heavily on the accurate structural verification of intermediates .
This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(3,4,5-Trimethoxyphenyl)piperazine. By detailing the causality behind experimental parameters and spectral assignments, this guide empowers researchers to confidently map the structural and conformational nuances of this electron-rich aromatic system.
Analytical Workflow
The following workflow outlines the critical path from sample preparation to structural validation, ensuring high-fidelity data acquisition and interpretation.
Workflow for NMR acquisition and validation of 1-(3,4,5-Trimethoxyphenyl)piperazine.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high spectral resolution, the following step-by-step methodology must be strictly adhered to. Every parameter is selected based on the specific physical and relaxation properties of the molecule.
Phase 1: Sample Preparation
Solvent Selection & Weighing : Weigh exactly 15–20 mg of 1-(3,4,5-Trimethoxyphenyl)piperazine into a clean glass vial.
Dissolution : Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is selected due to the compound's high solubility in lipophilic solvents. TMS provides a reliable internal standard (0.00 ppm) for precise chemical shift calibration, which is critical for distinguishing subtle methoxy peak variations.
Homogenization : Vortex the mixture for 30 seconds.
Causality: A clear, particulate-free solution is mandatory to maintain magnetic field homogeneity. Particulates distort the localized magnetic field, leading to poor shimming and broadened spectral lines.
Transfer : Transfer the solution into a standard 5 mm NMR tube, ensuring the solvent column height is at least 4 cm to prevent vortexing artifacts during sample spinning.
Probe Tuning & Shimming : Insert the sample, tune the probe to ¹H and ¹³C frequencies, and perform gradient shimming on the ²H lock signal of CDCl₃.
¹H NMR Acquisition : Set the spectral width to 12 ppm. Acquire 16 scans (ns=16) with a relaxation delay (d1) of 1.0 second.
Causality: A 1-second delay is sufficient for the rapid spin-lattice (T₁) relaxation of proton nuclei, ensuring accurate, quantitative integration of the signals.
¹³C NMR Acquisition : Set the spectral width to 250 ppm. Acquire 512 to 1024 scans with proton decoupling (WALTZ-16). Set the relaxation delay (d1) to 2.0 seconds.
Causality: Quaternary carbons in the trimethoxyphenyl ring (C1, C3, C4, C5) lack attached protons for efficient dipole-dipole relaxation, resulting in longer T₁ times. A longer d1 ensures these carbons fully relax between pulses, preventing signal attenuation and allowing them to rise above the noise floor.
¹H NMR Spectral Analysis & Causality
The ¹H NMR spectrum is characterized by distinct aliphatic and aromatic regions, governed heavily by the symmetry of the molecule .
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Proton Type
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Aromatic CH
C2, C6
6.15
Singlet (s)
2H
-
Methoxy CH₃
C3, C5 (meta)
3.85
Singlet (s)
6H
-
Methoxy CH₃
C4 (para)
3.78
Singlet (s)
3H
-
Piperazine CH₂
N-CH₂ (Ar)
3.10
Multiplet (m)
4H
~5.0
Piperazine CH₂
HN-CH₂
2.95
Multiplet (m)
4H
~5.0
Amine NH
Piperazine NH
1.80
Broad Singlet (br s)
1H
-
Mechanistic Insights
Aromatic Shielding (C2/C6) : The symmetry of the trimethoxyphenyl ring renders the protons at C2 and C6 chemically equivalent. Causality: The strong electron-donating (+R) resonance effects of the three methoxy groups and the piperazine nitrogen significantly increase electron density at the ortho positions. This high electron density creates a strong diamagnetic shielding effect, pushing the C2/C6 protons drastically upfield to δ 6.15 ppm compared to standard benzene (7.26 ppm).
Aliphatic Deshielding : The piperazine methylene protons adjacent to the aromatic amine (N-CH₂) resonate at δ 3.10 ppm. They are deshielded relative to the HN-CH₂ protons (δ 2.95 ppm) due to the anisotropic magnetic field generated by the adjacent phenyl ring.
The ¹³C NMR spectrum provides critical insights into the steric geometry of the trimethoxyphenyl scaffold.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon Type
Position
Chemical Shift (δ, ppm)
Aromatic C (quat)
C3, C5
153.8
Aromatic C (quat)
C1 (Ar-N)
148.5
Aromatic C (quat)
C4
132.4
Aromatic CH
C2, C6
94.2
Methoxy CH₃
C4-OMe
60.9
Methoxy CH₃
C3, C5-OMe
56.1
Piperazine CH₂
C-N(Ar)
50.8
Piperazine CH₂
C-NH
46.2
Mechanistic Insights: The Methoxy Anomaly
A hallmark of this scaffold is the chemical shift disparity between the methoxy carbons. While the C3/C5 methoxy carbons resonate at δ 56.1 ppm (typical for aromatic ethers), the C4 methoxy carbon is shifted significantly downfield to δ 60.9 ppm.
Causality: The C4 methoxy group is sterically hindered by the flanking bulky methoxy groups at C3 and C5. This steric clash forces the C4 methoxy group out of the coplanar alignment with the aromatic ring. The out-of-plane conformation disrupts the p-π conjugation between the oxygen lone pair and the aromatic π-system. This disruption reduces the paramagnetic shielding contribution, resulting in a counterintuitive downfield shift to ~61 ppm .
Structural domains dictating the NMR chemical shifts of 1-(3,4,5-Trimethoxyphenyl)piperazine.
Data Validation & Quality Control
To establish a self-validating analytical system, 1D NMR assignments should be definitively corroborated using 2D NMR techniques:
HSQC (Heteronuclear Single Quantum Coherence) : Utilize HSQC to confirm the direct attachment of the highly shielded δ 6.15 ppm protons to the δ 94.2 ppm carbons. This unequivocally validates the C2/C6 assignment.
HMBC (Heteronuclear Multiple Bond Correlation) : Utilize HMBC to verify the quaternary carbon assignments. The C2/C6 protons will exhibit strong ³J_CH correlations to both the C4 (δ 132.4 ppm) and C1 (δ 148.5 ppm) carbons, allowing for the unambiguous mapping of the entire aromatic core without relying solely on predictive models.
References
Title : Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds | Source : ResearchGate | URL :[Link]
Title : 13-C NMR - How Many Signals | Source : Master Organic Chemistry | URL :[Link]
Method
Application Note: Advanced HPLC Purification and Analysis of 1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP)
Executive Summary 1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP) is a highly versatile heterocyclic building block utilized in the synthesis of neuroactive and cardiovascular pharmaceuticals. It shares significant structura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP) is a highly versatile heterocyclic building block utilized in the synthesis of neuroactive and cardiovascular pharmaceuticals. It shares significant structural homology with active pharmaceutical ingredients (APIs) like Trimetazidine. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology for both the preparative purification of crude TMPP and the precise analytical quantification of its purity.
To design an effective chromatographic method, we must first understand the molecular behavior of TMPP. As a Senior Application Scientist, I do not rely on trial-and-error; rather, method development is dictated by the molecule's physicochemical properties.
The Causality of Peak Tailing
TMPP contains a piperazine ring with dual basicity. The N1 nitrogen (attached to the electron-withdrawing trimethoxyphenyl ring) has a lower pKa (
≈
4.8), while the N4 secondary amine exhibits a much higher pKa (
≈
8.8) ()[1]. At a typical acidic mobile phase pH (pH 3.0–4.0), both nitrogen centers are protonated. These positively charged cations interact strongly with residual, ionized silanol groups (Si-O⁻) on standard silica-based stationary phases via ion-exchange mechanisms. This secondary interaction is the primary cause of severe peak tailing. To mitigate this, our method employs Triethylamine (TEA) as a competing base to block silanol sites ()[2].
The Causality of Retention (Ion-Pairing)
Because protonated TMPP is highly polar, it tends to elute near the void volume on standard reversed-phase (RP) columns. To achieve adequate retention (capacity factor,
k′>2
), we introduce Hexane-1-sulfonic acid sodium salt into the analytical mobile phase. The hydrophobic tail of the sulfonate interacts with the C18 stationary phase, while its negatively charged head forms a neutral, lipophilic ion-pair complex with the protonated piperazine. This drastically enhances retention and peak symmetry.
UV Wavelength Selection
While the unsubstituted benzene ring has a primary absorbance near 207 nm[2], the auxochromic effect of the three methoxy groups on TMPP shifts the secondary absorption band to approximately 232 nm ()[3]. Monitoring at 232 nm provides excellent sensitivity while avoiding the high background noise of mobile phase solvents at lower wavelengths.
Every analytical protocol must be a self-validating system. The following isocratic method includes built-in System Suitability Criteria that act as quality gates. If the criteria are met, the system validates itself for the analytical run.
Table 2: Analytical Isocratic HPLC Conditions
Component
Specification
Column
Waters XBridge C18, 250 x 4.6 mm, 5 µm
Mobile Phase
Methanol : Buffer (85:15, v/v)
Buffer Preparation
10 mM Hexane-1-sulfonic acid sodium salt + 0.1% TEA, adjusted to pH 3.0 with orthophosphoric acid.
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Injection Volume
10 µL
Step-by-Step Protocol
Sample Preparation: Accurately weigh 10.0 mg of TMPP sample. Dissolve in 10 mL of the mobile phase to achieve a 1 mg/mL concentration. Sonicate for 5 minutes, then filter through a 0.22 µm PTFE syringe filter.
System Equilibration: Purge the HPLC system and equilibrate the C18 column with the mobile phase for 30 minutes until a stable, drift-free baseline is observed at 232 nm.
Blank Injection: Inject 10 µL of the diluent to confirm the absence of ghost peaks at the expected retention time of TMPP.
System Suitability Test (Self-Validation): Inject 10 µL of the TMPP standard. Record the chromatogram and calculate the parameters.
Validation Gate: Proceed with sample analysis only if Tailing Factor (
Tf
)
≤
1.5, Theoretical Plates (
N
)
≥
2000, and %RSD of 5 replicate standard injections is
≤
2.0%.
Sample Analysis: Inject the prepared sample, integrate the main peak, and calculate purity via area normalization.
Preparative Scale-Up & Fractionation
For the isolation of pure TMPP from a crude synthetic mixture, an ion-pairing agent is difficult to remove post-purification. Therefore, for preparative LC-MS compatible workflows, we switch to a volatile buffer system (Ammonium Acetate) utilizing a gradient elution ()[4].
Table 3: Preparative Gradient HPLC Conditions
Time (min)
% Mobile Phase A (10 mM NH₄OAc, pH 4.5)
% Mobile Phase B (Acetonitrile)
0.0
95
5
5.0
95
5
20.0
40
60
25.0
10
90
30.0
95
5
Step-by-Step Protocol
Crude Dissolution: Dissolve 500 mg of crude TMPP in 5 mL of 50:50 Water:Acetonitrile. Filter through a 0.45 µm membrane.
Column Setup: Install a Preparative C18 column (250 x 21.2 mm, 5 µm). Set flow rate to 20.0 mL/min.
Gradient Execution: Inject 1 mL of the crude sample and initiate the gradient program outlined in Table 3.
Fraction Collection: Configure the fraction collector to trigger based on UV absorbance at 232 nm (Threshold > 50 mAU).
Downstream Processing: Pool the fractions containing the target peak. Remove acetonitrile via rotary evaporation under reduced pressure at 40 °C. Lyophilize the remaining aqueous solution to yield the purified TMPP acetate salt.
Workflows and System Troubleshooting Logic
The following diagrams illustrate the end-to-end purification workflow and the logical decision tree for troubleshooting chromatographic deviations.
Workflow for the preparative HPLC purification and downstream processing of TMPP.
Decision tree for troubleshooting peak tailing and retention issues in TMPP chromatography.
References
Title: Development and validation of HPLC method for determination of Trimetazidine Hydrochloride in bulk and Tablet dosage form.
Source: NeuroQuantology.
URL: [Link]
Title: Validation and Optimization of a Simple RP-HPLC Method for Determination of Trimetazidine in Human Serum.
Source: Dhaka University Journal of Pharmaceutical Sciences.
URL: [Link]
Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug.
Source: MDPI Pharmaceutics.
URL: [Link]
Application Note: Derivatization Strategies for 1-(3,4,5-Trimethoxyphenyl)piperazine in Targeted Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Synthetic methodologies, structure-activity relationship (SAR) optimization, and mechanistic evaluation of 1-(3,4,5-trimetho...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Focus: Synthetic methodologies, structure-activity relationship (SAR) optimization, and mechanistic evaluation of 1-(3,4,5-trimethoxyphenyl)piperazine (TMPP) derivatives.
Executive Summary
The 1-(3,4,5-trimethoxyphenyl)piperazine (TMPP) scaffold is a highly privileged structure in modern medicinal chemistry. The unique combination of the lipophilic, electron-rich 3,4,5-trimethoxyphenyl moiety with the conformationally flexible, protonatable piperazine ring makes it an ideal starting point for divergent drug discovery. Depending on the derivatization strategy applied to the N4 position of the piperazine ring, researchers can selectively target central nervous system (CNS) receptors (e.g., 5-HT1A, TRPC6) or oncology targets (e.g., tubulin polymerization)[1][2][3]. This application note details the causality behind specific synthetic choices, provides self-validating experimental protocols, and outlines the mechanistic pathways of the resulting derivatives.
The pharmacological trajectory of a TMPP derivative is dictated by the chemical nature of the N4-substitution.
Pathway A: N-Alkylation for CNS Penetration and GPCR Targeting
Rationale: The N-alkylation of the piperazine ring maintains the basicity of the N4 nitrogen (pKa ~ 8.5–9.0). At physiological pH, this nitrogen is protonated, allowing for critical ionic interactions (salt bridges) with conserved aspartate residues within the binding pockets of G-protein coupled receptors (GPCRs), such as the serotonin 5-HT1A receptor[2]. Furthermore, the addition of alkyl or aryl-alkyl linkers enhances blood-brain barrier (BBB) permeability, a prerequisite for treating neurodegenerative diseases like Alzheimer's via TRPC6 activation[1].
Pathway B: N-Acylation for Oncology and Cytoskeletal Targeting
Rationale: N-acylation converts the basic secondary amine into a neutral amide. This transformation serves a dual purpose in oncology drug design:
Metabolic Stability & Reduced CNS Off-Target Effects: By neutralizing the amine, the molecule's BBB penetration is often reduced, minimizing unwanted psychotropic side effects when treating peripheral tumors.
Structural Rigidity: The partial double-bond character of the amide bond restricts the conformational freedom of the linker. This rigidity is critical for locking the 3,4,5-trimethoxyphenyl group into the optimal geometry required to mimic the A-ring of combretastatin A-4 (CA-4), thereby effectively binding to the colchicine site of β-tubulin and destabilizing microtubules[4][5].
Caption: Divergent chemical workflow for the derivatization of 1-(3,4,5-trimethoxyphenyl)piperazine.
Self-Validating Experimental Protocols
To ensure reproducibility and high fidelity in library generation, the following protocols integrate mechanistic causality with built-in quality control (QC) checkpoints.
Causality: Traditional N-alkylation often requires prolonged heating (12–24 hours), leading to thermal degradation or over-alkylation. Microwave (MW) irradiation accelerates the bimolecular nucleophilic substitution (
SN2
) to 20 minutes. Potassium carbonate (
K2CO3
) is selected as a mild, heterogeneous base to scavenge the generated HCl without promoting elimination side-reactions in the alkyl halide.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve TMPP (1.0 mmol, 252.3 mg) in anhydrous acetonitrile (4.0 mL).
Reagent Addition: Add anhydrous
K2CO3
(2.5 mmol, 345.5 mg) followed by the desired alkyl/aryl-alkyl halide (1.1 mmol).
Reaction: Seal the vial and subject it to microwave irradiation at 100°C for 20 minutes (Power: 50 W, maximum pressure: 250 psi).
Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate (10 mL). Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5 v/v).
Self-Validation & QC Checkpoint:
TLC: Confirm the disappearance of the TMPP spot (ninhydrin stain positive) and the appearance of a new, higher
Rf
spot (UV active).
LC-MS: Verify the target mass
[M+H]+
with a purity threshold of >95%.
Causality: Synthesizing CA-4 analogs often involves coupling sterically hindered carboxylic acids (e.g., substituted cinnamic acids)[5]. HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates coupling and prevents racemization. DIPEA is used to deprotonate the TMPP hydrochloride salt and drive the reaction forward.
Step-by-Step Methodology:
Activation: In a flame-dried round-bottom flask under
N2
atmosphere, dissolve the target carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.2 mmol, 456.3 mg) and DIPEA (3.0 mmol, 522 µL). Stir at room temperature for 15 minutes to pre-form the active ester.
Coupling: Add TMPP (1.0 mmol, 252.3 mg) dropwise as a solution in DMF (2.0 mL).
Reaction: Stir the mixture at room temperature for 4–6 hours.
Workup: Quench the reaction by adding ice-cold water (20 mL). Extract the aqueous layer with ethyl acetate (
3×15
mL). Wash the combined organic layers sequentially with 1M HCl (10 mL), saturated
NaHCO3
(10 mL), and brine (10 mL) to remove unreacted amines and coupling byproducts.
Purification: Dry over anhydrous
Na2SO4
, filter, and concentrate. Purify via recrystallization (Ethanol/Water) or flash chromatography.
Self-Validation & QC Checkpoint:
IR Spectroscopy: Confirm the presence of a strong amide carbonyl stretch (
C=O
) at ~1640–1650
cm−1
and the absence of broad carboxylic acid
O−H
stretches.
1H NMR: Verify the downfield shift of the piperazine protons adjacent to the newly formed amide bond.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the biological evaluation of representative TMPP derivatives synthesized via the aforementioned pathways, highlighting the target specificity dictated by the N4-substituent.
Derivative Type
N4-Substituent (R-Group)
Primary Target
Biological Activity (
IC50
/
Ki
)
Application Area
Alkylated
4-(3-bromophenyl)butyl
5-HT1A Receptor
Ki
= 0.78 nM
CNS / Antidepressant
Alkylated
4-(2-chlorophenyl)butyl
5-HT1A Receptor
Ki
= 0.57 nM
CNS / Anxiolytic
Acylated
(E)-3-(3-amino-4-methoxyphenyl)acryloyl
β-Tubulin
IC50
= 130 nM
Oncology (Breast Cancer)
Acylated
(E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl
β-Tubulin
IC50
= 190 nM
Oncology (Breast Cancer)
Heteroaryl
4-(4-methoxyphenyl)thiazol-2-amine
Multiple Kinases
GI = 86.28% (at 10 µM)
Oncology (NSCLC)
Data synthesized from established literature evaluating TMPP-based 5-HT1A agonists and combretastatin A-4 piperazine conjugates[2][3][5].
For acylated TMPP derivatives designed as CA-4 analogs, the mechanism of action relies on the 3,4,5-trimethoxyphenyl group anchoring the molecule into the colchicine binding site located at the interface of α- and β-tubulin heterodimers[4][6]. This binding prevents the curved tubulin dimers from adopting the straight conformation required for microtubule assembly.
Caption: Mechanism of action for TMPP-derived tubulin polymerization inhibitors leading to apoptosis.
References
Zhang, H., et al. "Design, synthesis of combretastatin A-4 piperazine derivatives as potential antitumor agents by inhibiting tubulin polymerization and inducing autophagy in HCT116 cells." European Journal of Medicinal Chemistry, 2024. 4
Ostrowska, K., et al. "New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents." International Journal of Molecular Sciences, 2023.2
Wang, et al. "Synthesis and evaluation of antiproliferative microtubule-destabilising combretastatin A-4 piperazine conjugates." Organic & Biomolecular Chemistry, 2019. 5
Popugaeva, E., et al. "Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons." Scientific Reports, 2024. 1
El-Damasy, A.K., et al. "Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents." Medicina, 2023. 3
Application Notes & Protocols for the Pharmacological Characterization of 1-(3,4,5-Trimethoxyphenyl)piperazine
Introduction The compound 1-(3,4,5-Trimethoxyphenyl)piperazine represents a novel chemical entity with significant potential for investigation in drug discovery and chemical biology. Its structure is a composite of two w...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The compound 1-(3,4,5-Trimethoxyphenyl)piperazine represents a novel chemical entity with significant potential for investigation in drug discovery and chemical biology. Its structure is a composite of two well-established pharmacophores: the piperazine ring, a core component of numerous approved drugs targeting the central nervous system (CNS), and the 3,4,5-trimethoxyphenyl group, which is notably present in psychoactive compounds like mescaline, suggesting a potential interaction with aminergic G protein-coupled receptors (GPCRs).[1][2]
As a previously uncharacterized molecule, its molecular targets, mechanism of action, and physiological effects remain to be elucidated. This guide provides a comprehensive, multi-phased experimental framework designed for researchers, scientists, and drug development professionals. The objective is to systematically characterize 1-(3,4,5-Trimethoxyphenyl)piperazine, progressing from broad target identification to detailed in vitro mechanistic studies and culminating in foundational in vivo validation. This structured approach ensures a logical, data-driven exploration of the compound's pharmacological profile.
Phase 1: Foundational Characterization and Target Identification
The initial phase is designed to establish the compound's basic properties and to identify its primary biological targets. This "funnel" approach is critical for efficiently directing subsequent, more resource-intensive investigations.
Protocol 1.1: Physicochemical and Purity Analysis via High-Performance Liquid Chromatography (HPLC)
Rationale: Before any biological assessment, it is imperative to confirm the identity, purity, and stability of the test compound. Impurities can lead to spurious results and misinterpretation of pharmacological data. HPLC is the gold standard for this assessment.
Methodology:
System Preparation:
Instrument: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Sample Preparation:
Prepare a 1 mg/mL stock solution of 1-(3,4,5-Trimethoxyphenyl)piperazine in a suitable solvent (e.g., DMSO or Methanol).
Dilute the stock solution to a final concentration of 10-20 µg/mL with the initial mobile phase composition.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan).
Gradient: A linear gradient from 5% Mobile Phase B to 95% Mobile Phase B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Data Analysis:
Integrate the peak area of the chromatogram.
Purity is calculated as (Area of Principal Peak / Total Area of All Peaks) x 100.
A purity level of ≥95% is typically required for pharmacological studies.
Rationale: To efficiently identify potential molecular targets without a priori bias, a broad screening panel is employed. Commercially available services offer radioligand binding assays for hundreds of receptors, ion channels, and transporters.[3][4] This provides a "snapshot" of the compound's binding affinities across the pharmacologically relevant landscape.
Methodology:
Compound Submission:
Provide the compound (typically 5-10 mg) to a contract research organization (CRO) offering receptor screening panels (e.g., Eurofins Discovery, WuXi AppTec).
Request a screen against a comprehensive panel of CNS targets, including but not limited to serotonergic, dopaminergic, adrenergic, histaminergic, and muscarinic receptors.
Assay Principle:
The assay measures the ability of 1-(3,4,5-Trimethoxyphenyl)piperazine to displace a specific, high-affinity radioligand from its target receptor expressed in cell membranes.
The compound is typically tested at a single high concentration (e.g., 10 µM).
Data Analysis:
Results are reported as the percent inhibition of radioligand binding.
A significant inhibition (typically >50%) at 10 µM is considered a "hit" and warrants further investigation.
Data Presentation: Hypothetical Target Screen Results
Target Class
Specific Target
Percent Inhibition @ 10 µM
Serotonin Receptor
5-HT1A
15%
Serotonin Receptor
5-HT2A
89%
Serotonin Receptor
5-HT2C
45%
Dopamine Receptor
D2
22%
Adrenergic Receptor
α1A
61%
Adrenergic Receptor
α2A
35%
In this hypothetical example, the primary "hit" is the 5-HT2A receptor, with a secondary hit on the α1A adrenergic receptor. Subsequent protocols will focus on validating and characterizing the interaction with the 5-HT2A receptor.
Phase 2: In Vitro Pharmacological Profiling
Following the identification of a primary target (hypothetically, the 5-HT2A receptor), this phase aims to quantify the binding affinity and determine the functional activity of the compound at this target.
Signaling Pathway of a Gq-Coupled Receptor (e.g., 5-HT2A)
Caption: A streamlined workflow for in vivo characterization of a novel compound.
Protocol 3.1: Rodent Pharmacokinetic (PK) Study
Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential to design meaningful in vivo efficacy studies. This protocol establishes key PK parameters like bioavailability and half-life.
Methodology:
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
Formulation: Prepare the compound in a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., saline with 5% DMSO and 10% Solutol).
Dosing:
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
PO Group: Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.
Blood Sampling:
Collect sparse blood samples (approx. 100 µL) from each animal at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
Centrifuge the samples to separate plasma and store at -80°C until analysis.
Bioanalysis:
Quantify the concentration of 1-(3,4,5-Trimethoxyphenyl)piperazine in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Analysis:
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
Calculate key parameters.
Data Presentation: Hypothetical Pharmacokinetic Parameters
Rationale: The head-twitch response in rodents is a well-validated behavioral proxy for 5-HT2A receptor activation. This assay can provide in vivo evidence of target engagement and functional agonism.
Methodology:
Animal Model: Male C57BL/6J mice (n=8-10 per group).
Habituation: Place mice individually into clear observation chambers and allow them to habituate for 30 minutes.
Dosing:
Administer different doses of 1-(3,4,5-Trimethoxyphenyl)piperazine (e.g., 1, 3, 10, 30 mg/kg) or vehicle via intraperitoneal (IP) or oral (PO) route, based on PK data.
Include a positive control group (e.g., DOI, a known 5-HT2A agonist).
Observation:
Beginning immediately after dosing, record the number of head twitches for each mouse over a 30-60 minute period. A head twitch is a rapid, involuntary rotational jerk of the head.
The observation can be done by a trained observer blinded to the treatment conditions or using an automated tracking system.
Data Analysis:
Calculate the mean number of head twitches for each treatment group.
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare dose groups to the vehicle control.
References
Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. [Link]
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
Experimental design. A combination of advanced analytical techniques and chemoinformatics tools allowed sample confirmation. ResearchGate. [Link]
Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Bentham Science. [Link]
AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. [Link]
Side reactions in the synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine
Technical Support Center: Troubleshooting the Synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specif...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and side reactions encountered during the synthesis of 1-(3,4,5-trimethoxyphenyl)piperazine. This compound is a critical building block in the development of CNS and cardiovascular therapeutics (such as trimetazidine analogues and multitarget analgesics)[1].
The classical synthesis route involves the cyclization of 3,4,5-trimethoxyaniline with bis(2-chloroethyl)amine hydrochloride[2]. While foundational, this method is highly susceptible to side reactions if thermodynamic and stoichiometric parameters are not rigorously controlled.
Part 1: Mechanistic Pathway & Troubleshooting Diagram
To effectively troubleshoot, we must first understand the causality of the reaction network. The process is a stepwise double SN2 amination. The first intermolecular alkylation forms an open-chain intermediate, followed by an intramolecular ring closure[3].
Reaction pathway and major side reactions in 1-(3,4,5-trimethoxyphenyl)piperazine synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my reaction yielding high levels of the dimer impurity (N,N'-bis(3,4,5-trimethoxyphenyl)piperazine)?Causality: The secondary amine of your newly formed piperazine product is significantly less sterically hindered and more nucleophilic than the highly substituted primary amine of the starting 3,4,5-trimethoxyaniline. If [2] is present in excess, or if the product accumulates in high concentrations, it will outcompete the starting material for the alkylating agent, leading to over-alkylation.
Solution: Strict stoichiometric control is mandatory. Limit the alkylating agent to exactly 1.15 equivalents. Implement a slow-addition protocol where the aniline is added dropwise to the reaction mixture to keep the concentration of the reactive intermediate low.
Q2: My reaction mixture turns a deep, intractable black/brown color, and the isolated yield drops below 30%. What causes this?Causality: The three methoxy groups on the aromatic ring strongly donate electron density via resonance (+M effect). This makes the amine highly susceptible to aerial oxidation, especially at the elevated temperatures (130–150 °C) required for[4]. Oxygen exposure leads to rapid oxidative degradation, forming dark, polymeric quinone-imine byproducts.
Solution: The reaction must be run under rigorously anaerobic conditions. Perform a 3-cycle freeze-pump-thaw on your solvent before use, and maintain a positive Argon overpressure throughout the reflux period.
Q3: LC-MS shows a stable intermediate that won't convert to the final product. How do I force the cyclization?Causality: You are observing the uncyclized open-chain intermediate (m/z [M+H]⁺ ~289.5). The first intermolecular SN2 reaction is relatively fast, but the subsequent intramolecular ring closure requires overcoming a higher entropic barrier and neutralizing the generated HCl[3]. If the base is too weak or the temperature is too low, the reaction stalls here.
Solution: Switch to a high-boiling polar solvent like diethylene glycol monomethyl ether to stabilize the polar transition state. Ensure you are using at least 2.5 equivalents of a non-nucleophilic base (e.g., anhydrous K₂CO₃) and maintain the internal temperature at ≥140 °C.
Part 3: Optimized, Self-Validating Experimental Protocol
To ensure reproducibility and high scientific integrity, utilize the following self-validating workflow. This protocol builds in analytical checkpoints to verify success before proceeding to the next step.
Step 1: Preparation and Degassing
Charge a flame-dried, 3-neck round-bottom flask with 3,4,5-trimethoxyaniline (1.0 eq, 10.0 mmol) and anhydrous K₂CO₃ (2.5 eq, 25.0 mmol).
Add 25 mL of diethylene glycol monomethyl ether.
Validation Checkpoint 1: Sparge the suspension with high-purity Argon for 30 minutes. Verify that the system is completely sealed and under positive Argon pressure using a bubbler.
Step 2: Alkylation and Cyclization
Heat the mixture to 140 °C.
Dissolve bis(2-chloroethyl)amine hydrochloride (1.15 eq, 11.5 mmol) in 10 mL of degassed diethylene glycol monomethyl ether. Add this solution dropwise via a syringe pump over 2 hours.
Stir the reaction at 140 °C for an additional 4 hours.
Validation Checkpoint 2: Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS.
Pass Criteria: The peak for the uncyclized intermediate (m/z 289.5) must be < 2% relative to the target product (m/z 253.3). If > 2%, continue heating for 2 more hours.
Step 3: Work-up and Isolation
Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts.
Dilute the filtrate with 100 mL of Ethyl Acetate and wash with distilled water (3 x 50 mL) to remove the high-boiling solvent.
Extract the organic layer with 1M HCl (2 x 30 mL). The product moves to the aqueous layer as a hydrochloride salt, leaving neutral organic impurities behind.
Basify the aqueous layer with 2M NaOH to pH 11, and back-extract with Dichloromethane (3 x 40 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the pure 1-(3,4,5-trimethoxyphenyl)piperazine.
Part 4: Quantitative Data & Quality Control Metrics
To maintain rigorous quality control, compare your analytical results against the standardized metrics in the table below.
Impurity / Side Product
Analytical Marker
Acceptable Limit
Mitigation Strategy
Quinone-Imine Derivatives
Broad UV absorption (400-600 nm)
< 1.0%
Strict Argon atmosphere; rigorous solvent degassing prior to heating.
Uncyclized Diamine
LC-MS: m/z [M+H]⁺ 289.5
< 2.0%
Increase reaction time; verify internal temperature is > 140 °C; check base equivalents.
How to increase the purity of synthesized 1-(3,4,5-Trimethoxyphenyl)piperazine
Welcome to the Technical Support Center for the synthesis and purification of 1-(3,4,5-Trimethoxyphenyl)piperazine . This platform is designed for researchers, medicinal chemists, and drug development professionals who r...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 1-(3,4,5-Trimethoxyphenyl)piperazine . This platform is designed for researchers, medicinal chemists, and drug development professionals who require high-fidelity, scalable protocols for synthesizing this critical pharmaceutical intermediate.
Below, you will find an in-depth mechanistic troubleshooting guide, quantitative performance data, and self-validating experimental protocols designed to maximize both yield and API-grade purity.
I. Mechanistic Reaction Pathway
The most efficient route to synthesize 1-(3,4,5-Trimethoxyphenyl)piperazine is via the Palladium-catalyzed Buchwald-Hartwig cross-coupling of 1-bromo-3,4,5-trimethoxybenzene with piperazine. However, the symmetry of piperazine often leads to competing side reactions if the stoichiometry is not strictly controlled.
Buchwald-Hartwig amination pathway showing the effect of piperazine stoichiometry on bis-arylation.
II. Troubleshooting Guide & FAQs
Q1: Why am I seeing a significant amount of bis-arylated byproduct (N,N'-bis(3,4,5-trimethoxyphenyl)piperazine) in my LC-MS?Causality & Solution: Unprotected piperazine possesses two highly reactive secondary amines. In a standard cross-coupling environment, the newly formed mono-arylated product can compete with unreacted piperazine for the remaining aryl halide, leading to bis-arylation[1]. To suppress this, you must manipulate the statistical probability of the reaction. By using a large excess of piperazine (2.5 to 5.0 equivalents), the concentration of free piperazine vastly outnumbers the mono-arylated intermediate, driving the kinetic preference strictly toward mono-arylation[2]. If excess piperazine is undesirable, utilize a mono-protected piperazine (e.g., N-Boc-piperazine) to completely block the second amine, ensuring 100% chemoselectivity[1].
Q2: My synthesized compound has a dark tint and fails heavy metal specifications. How can I reduce residual Palladium to < 5 ppm?Causality & Solution: A dark tint is a classic indicator of residual palladium nanoparticles or soluble Pd-ligand complexes. Active Pharmaceutical Ingredients (APIs) require heavy metal limits strictly below 5 ppm to ensure biological safety[3]. Traditional purification methods like silica gel chromatography offer poor selectivity for transition metals and lead to high API loss[4].
Instead, utilize a solid-supported metal scavenger such as silica-bound 1-propanethiol (Si-Thiol). According to Hard-Soft Acid-Base (HSAB) theory, Palladium is a "soft" transition metal and exhibits a high binding affinity for "soft" sulfur donors (thiols)[3]. Adding Si-Thiol to the dissolved crude product covalently traps the palladium onto the insoluble silica matrix, which can then be simply filtered off, leaving the highly pure product in the filtrate[4].
Q3: How do I efficiently separate unreacted 1-bromo-3,4,5-trimethoxybenzene and phosphine ligands from the product without complex chromatography?Causality & Solution: You can exploit the basicity of the piperazine ring. 1-(3,4,5-Trimethoxyphenyl)piperazine contains a basic secondary aliphatic amine (pKa ~9.8). When the crude mixture is washed with an acidic aqueous solution (pH ~2), the amine is protonated to form a highly polar, water-soluble hydrochloride salt. Neutral impurities—including unreacted 1-bromo-3,4,5-trimethoxybenzene, phosphine ligands (e.g., RuPhos), and bis-arylated byproducts—remain in the organic phase and are discarded. Basifying the aqueous layer (pH ~12) neutralizes the salt back into its free-base form, which is then cleanly extracted into a fresh organic solvent.
III. Purification Logic & Workflow
Workflow for purifying 1-(3,4,5-Trimethoxyphenyl)piperazine via acid-base extraction and scavenging.
IV. Quantitative Data: Purification Method Comparison
The following table summarizes the impact of different purification strategies on the final yield, organic purity, and residual heavy metal content of the synthesized intermediate.
Purification Method
Overall Yield (%)
Organic Purity (UPLC %)
Residual Palladium (ppm)
Direct Silica Gel Chromatography
72.0
92.5
~1,400
Acid-Base Extraction Only
68.5
96.0
~850
Acid-Base + Si-Thiol Scavenger (3 eq, 1h)
65.0
> 99.5
< 5.0
Mono-Boc Route + Acid Deprotection + Si-Thiol
85.0
> 99.8
< 5.0
V. Step-by-Step Experimental Protocols
Protocol A: Buchwald-Hartwig Synthesis with Stoichiometric Control
This protocol utilizes an excess of piperazine to kinetically outcompete bis-arylation.
Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar.
Reagent Loading: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), sodium tert-butoxide (2.1 mmol, 2.1 eq), and anhydrous piperazine (3.0 mmol, 3.0 eq) to the vial[1].
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5 minutes to prevent catalyst degradation[1].
Solvent & Substrate Addition: Inject 2 mL of anhydrous toluene via syringe, followed by 1-bromo-3,4,5-trimethoxybenzene (1.0 mmol, 1.0 eq)[1].
Heating: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 30–60 minutes.
Self-Validation Step: Sample 10 µL of the mixture, dilute in acetonitrile, and monitor via LC-MS. The reaction is validated as complete when the starting aryl halide mass is fully consumed and the mono-arylated mass (m/z [M+H]+ = 253.1) is the dominant peak[2].
This protocol isolates the basic product from neutral impurities and strips residual palladium to API-acceptable levels.
Quench & Acidify: Cool the reaction mixture from Protocol A to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and slowly add 1M HCl (aq) while stirring until the aqueous layer reaches pH 2.
Phase Separation: Transfer the mixture to a separatory funnel. Extract and discard the organic layer (which contains unreacted aryl halide, RuPhos ligand, and neutral byproducts). Wash the aqueous layer once more with 10 mL of fresh EtOAc and discard the organic wash.
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise until the pH reaches 12. The product will precipitate or form a cloudy suspension as it converts back to its free-base form.
Product Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Combine the DCM layers.
Palladium Scavenging: Add ISOLUTE® Si-Thiol (3 to 5 equivalents relative to the initial Pd catalyst loading) directly to the combined DCM extract[4]. Stir the suspension at 40 °C for 60 minutes.
Filtration & Concentration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound palladium. Concentrate the filtrate under reduced pressure to yield the highly pure 1-(3,4,5-Trimethoxyphenyl)piperazine.
Self-Validation Step: Analyze the final product via ICP-MS to confirm Palladium levels are < 5 ppm[3], and UPLC/MS to confirm >99% organic purity.
VI. References
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions
Source: PubMed Central (NIH)
URL:[Link]
Quickly and Easily Remove Residual Metals from APIs to Approved Levels
Source: Biotage
URL:[Link]
Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Preventing degradation of 1-(3,4,5-Trimethoxyphenyl)piperazine in solution
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and preventing the degradation of 1-(3,4,5-Trimethoxyphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and preventing the degradation of 1-(3,4,5-Trimethoxyphenyl)piperazine in solution. As Senior Application Scientists, we have structured this resource to move beyond simple instructions, focusing on the underlying chemical principles and providing robust, field-tested protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): Stability and Handling
This section addresses the most common questions regarding the day-to-day handling and storage of 1-(3,4,5-Trimethoxyphenyl)piperazine.
Q1: What are the primary factors that can cause 1-(3,4,5-Trimethoxyphenyl)piperazine to degrade in solution?
1-(3,4,5-Trimethoxyphenyl)piperazine, like many phenylpiperazine derivatives, is susceptible to several environmental and chemical stressors. The primary degradation pathways are:
Oxidation: The piperazine ring and the electron-rich trimethoxy-phenyl moiety are susceptible to oxidation. This can be initiated by dissolved oxygen, peroxide contaminants in solvents (e.g., older ethers or THF), or exposure to light (photo-oxidation).[1]
Hydrolysis (pH-dependent): As a weak base, the stability of the compound can be significantly influenced by the pH of the solution.[1] Extreme acidic or basic conditions can catalyze the degradation of the piperazine ring or, less commonly, the methoxy ether linkages.
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy needed to initiate degradation reactions, particularly oxidative pathways.[1] Storing solutions in amber vials or protecting them from light is a critical preventative measure.[1]
Thermal Stress: Elevated temperatures accelerate all chemical reactions, including degradation.[2] While generally stable at room temperature for short periods, long-term storage of solutions should be at refrigerated or frozen temperatures.[3]
Q2: How should I store the solid compound and prepared solutions to maximize shelf-life?
Proper storage is the most effective first line of defense against degradation. Based on the chemical properties of similar piperazine compounds, the following conditions are recommended.
Form
Container
Atmosphere
Temperature
Light Conditions
Rationale
Solid (Powder)
Tightly sealed, non-reactive (glass or HDPE) vial.[4][5]
Store under an inert gas (Argon or Nitrogen) if possible.[6]
Protected from light (amber vial or in a dark cabinet).
Prevents photo-oxidation and degradation from atmospheric moisture and oxygen. The compound can be hygroscopic.[6]
Solutions
Tightly sealed amber glass vials with PTFE-lined caps.[1]
Degas solvents before use to remove dissolved oxygen.
-20°C for long-term storage (>1 week). 2-8°C for short-term use (<1 week).[3]
Always protect from light.
Minimizes oxidation and slows the rate of all potential degradation reactions. Phenyl piperazines in solution are known to be unstable at room temperature over extended periods.[3]
Q3: Which solvents are recommended for dissolving 1-(3,4,5-Trimethoxyphenyl)piperazine, and are there any I should avoid?
Solvent choice is critical for both stability and experimental success.
Recommended Solvents:
DMSO (Dimethyl Sulfoxide): High-purity, anhydrous DMSO is a common choice for creating concentrated stock solutions.
Ethanol/Methanol: Suitable for many applications. Ensure use of high-purity, anhydrous grades.
Buffered Aqueous Solutions: For final experimental concentrations, using a well-characterized buffer system (e.g., PBS) is crucial. The optimal pH should be determined experimentally but is generally near physiological pH (7.0-7.4) for many biological assays.
Solvents to Use with Caution or Avoid:
Ethers (THF, Diethyl Ether): Can form explosive peroxides over time, which are potent oxidizing agents. Always use fresh, inhibitor-stabilized ethers or test for peroxides before use.
Chlorinated Solvents (DCM, Chloroform): Can contain acidic impurities (HCl) that may degrade the compound. Use high-purity, stabilized grades.
Unbuffered Water: The pH of deionized water can vary and be slightly acidic due to dissolved CO2. For aqueous solutions, always use a buffer to control the pH.[1]
Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides actionable advice for when you suspect degradation has occurred.
Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I confirm if it's a degradant?
Observing unexpected peaks is a classic sign of sample degradation. A systematic approach is required to identify the issue.
Analyze a Freshly Prepared Sample: Immediately prepare a new solution from the solid starting material and analyze it using the same method. If the new peaks are absent or significantly smaller, degradation of your experimental sample is highly likely.
Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, oxidation, heat, light) to generate potential degradants.[8] This helps to confirm that your analytical method is "stability-indicating" (i.e., capable of separating the parent compound from its degradants) and can help identify the unknown peaks in your sample.[1]
Utilize Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer.[1] The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight. Comparing this to the parent compound's weight can reveal the type of reaction that occurred (e.g., +16 Da suggests oxidation). Further fragmentation using tandem MS (MS/MS) can elucidate the degradant's structure.[1]
Q5: My solution has changed color. Is this a sign of degradation?
Yes, a change in color (e.g., turning yellow or brown) is a strong visual indicator of degradation.[1] This is often associated with oxidation or photodecomposition, which can create chromophores (light-absorbing molecules) from the original compound. If you observe a color change, the sample should be considered compromised and discarded.
Diagram: Potential Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of the 1-(3,4,5-Trimethoxyphenyl)piperazine molecule. Understanding these pathways is key to designing effective preventative measures.
Caption: Potential degradation pathways for 1-(3,4,5-Trimethoxyphenyl)piperazine under various stress conditions.
Experimental Protocol: Forced Degradation Study
A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9] The goal is to achieve 5-20% degradation of the parent compound to ensure that primary degradants are generated at detectable levels.[1][8]
Objective: To identify potential degradation products and establish a stability-indicating HPLC method.
Materials:
1-(3,4,5-Trimethoxyphenyl)piperazine
HPLC-grade Acetonitrile and Methanol
HPLC-grade water
Hydrochloric Acid (HCl)
Sodium Hydroxide (NaOH)
Hydrogen Peroxide (H₂O₂)
Calibrated HPLC-UV or HPLC-MS system
Workflow Diagram
Caption: Experimental workflow for a forced degradation study of 1-(3,4,5-Trimethoxyphenyl)piperazine.
Step-by-Step Procedure:
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.[10]
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.[10]
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Monitor over time (e.g., 2, 8, 24 hours) and dilute for analysis.[10]
Thermal Degradation:
Solution: Store a vial of the stock solution at 80°C.
Photolytic Degradation: Expose the stock solution to light conditions as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10] A control sample should be wrapped in aluminum foil and stored alongside.
Analysis: Analyze all stressed samples, along with a non-stressed control, by a suitable HPLC method. Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.
By following these guidelines, you can ensure the integrity of your experimental results and confidently manage the stability of 1-(3,4,5-Trimethoxyphenyl)piperazine in your research.
References
Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
ChemicalBook. (2025, July 5). 1-(3-Methoxyphenyl)piperazine - Safety Data Sheet.
TCI Chemicals. (2025, November 16). SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazine.
Al-Absi, H. R. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Alexandria Engineering Journal, 61(12), 9579-9602.
Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 1-(3-Methoxyphenyl)piperazine dihydrochloride.
Sari, Y., et al. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings, 2543(1), 070001.
Acros Organics. (2018, January 18). SAFETY DATA SHEET - Piperazine.
Cayman Chemical. (2025, June 30). Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine (hydrochloride).
He, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
Tsui, M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116-124.
Sravani, G. (2023, April 23).
De Ruiter, J. (2010). Analytical Methods for the Identification of Piperazines. Analytical Methods, 2(1), 15-22.
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
Cai, S., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Bioresource technology, 130, 536-42.
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
Technical Support Center: Troubleshooting 1-(3,4,5-Trimethoxyphenyl)piperazine Synthesis
As a Senior Application Scientist, I have designed this technical support guide to address the most critical bottlenecks in the synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP) . TMPP is a vital pharmaceutical bu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this technical support guide to address the most critical bottlenecks in the synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP) . TMPP is a vital pharmaceutical building block used in the synthesis of vasodilators and anti-ischemic agents like Trimetazidine.
Controlling the impurity profile of TMPP is not merely a regulatory requirement; it is a chemical necessity. Impurities generated here can carry over into final Active Pharmaceutical Ingredients (APIs), causing genotoxic failures or yield collapse. This guide deconstructs the two primary synthetic pathways—Classical Alkylation and Buchwald-Hartwig Cross-Coupling —explaining the mechanistic causality behind impurity formation and providing self-validating protocols to eliminate them.
Section 1: Classical Alkylation Route
Reaction of 3,4,5-trimethoxyaniline with bis(2-chloroethyl)amine hydrochloride.
FAQ 1: Why am I seeing high levels of the 1,4-bis(3,4,5-trimethoxyphenyl)piperazine (dimer) impurity?
The Causality: Over-alkylation is a statistical and kinetic problem. When the localized concentration of the starting 3,4,5-trimethoxyaniline is too high relative to the alkylating agent, the newly formed mono-alkylated piperazine product (which is more nucleophilic than the sterically hindered starting aniline) competes for unreacted bis(2-chloroethyl)amine.
The Solution: You must invert the stoichiometry and control the addition rate. Use a slight excess of bis(2-chloroethyl)amine hydrochloride (1.1 to 1.2 eq) and implement a slow, dropwise addition of the base to keep the concentration of the active free-base alkylating agent low at any given time[1].
FAQ 2: How do I minimize the uncyclized N-(2-chloroethyl)-N'-(3,4,5-trimethoxyphenyl)ethylenediamine intermediate?
The Causality: The first intermolecular alkylation is relatively fast, but the second nucleophilic attack (intramolecular ring closure) requires overcoming steric strain and neutralizing the generated HCl. If the thermal energy is insufficient or the base is too weak, the reaction stalls at this acyclic intermediate.
The Solution: Switch to a high-boiling solvent such as xylene or diethylene glycol monomethyl ether (refluxing at 130–140 °C)[1]. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) drastically lowers the activation energy for the cyclization step by increasing the solubility of the base in the organic phase[2].
Section 2: Buchwald-Hartwig Cross-Coupling Route
Palladium-catalyzed amination of 5-bromo-1,2,3-trimethoxybenzene with piperazine.
FAQ 3: What causes the formation of symmetrical diaryl piperazine during Pd-catalyzed coupling, and how can I suppress it?
The Causality: Piperazine contains two identical secondary amines. Once the first C-N bond is formed, the resulting monoaryl piperazine becomes highly soluble in the organic solvent and remains coordinated to the active Pd catalyst. It rapidly outcompetes the highly polar, less soluble unreacted piperazine for the next Pd-aryl intermediate, leading to double coupling[3].
The Solution: You have two options. The brute-force method is to use a massive stoichiometric excess of piperazine (5–8 equivalents) to statistically overwhelm the monoaryl product[3]. The elegant, self-validating method is to use mono-Boc protected piperazine, which guarantees 100% selectivity, followed by a quantitative acidic deprotection step[4].
FAQ 4: Why am I observing 1,2,3-trimethoxybenzene (dehalogenated byproduct)?
The Causality: Dehalogenation is a classic side reaction in Pd-catalyzed aminations. It occurs via
β
-hydride elimination: the coordinated piperazine transfers a hydride from its
β
-carbon to the Pd(II) center, forming an imine and a Pd-hydride species. Reductive elimination then yields the dehalogenated arene[4].
The Solution: Shift the kinetic balance in favor of the desired C-N reductive elimination by using a sterically demanding, electron-rich bidentate ligand like Xantphos or RuPhos, combined with a strong base like LiHMDS[4].
Section 3: Quantitative Impurity Profiles
The following table summarizes the quantitative data for common impurities, allowing for rapid comparison and risk assessment across both synthetic routes.
Impurity
Synthetic Route
Typical Range
Mechanistic Cause
Process Impact
1,4-Bis(3,4,5-trimethoxyphenyl)piperazine
Both
2.0 - 8.0%
Over-alkylation / Double Pd-coupling
High; highly lipophilic, difficult to purge via crystallization.
Uncyclized Intermediate
Classical
1.5 - 5.0%
Incomplete intramolecular ring closure
Moderate; reactive in downstream API synthesis steps.
1,2,3-Trimethoxybenzene
Buchwald-Hartwig
0.5 - 3.0%
β
-hydride elimination
Low; volatile, easily purged via vacuum distillation.
Unreacted Piperazine
Buchwald-Hartwig
5.0 - 15.0%
Intentional excess to prevent dimer
Low; highly water-soluble, completely removed in aqueous workup.
Section 4: Self-Validating Experimental Protocols
A protocol is only as good as its internal validation. The following methodologies incorporate In-Process Controls (IPCs) to ensure the system validates its own success before proceeding.
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 3,4,5-trimethoxyaniline (1.0 eq, 50 mmol) and bis(2-chloroethyl)amine hydrochloride (1.2 eq, 60 mmol)[1].
Solvent & Catalyst: Add 150 mL of xylene and tetrabutylammonium bromide (0.1 eq). Begin stirring at 400 rpm.
Base Addition: Add anhydrous
K2CO3
(3.0 eq) in three equal portions over 1 hour while heating the mixture to 135 °C.
IPC Validation (Self-Correction): After 24 hours of reflux, withdraw a 0.5 mL aliquot, dilute in acetonitrile, and run a rapid HPLC assay.
Go/No-Go Criterion: The peak area of the uncyclized intermediate must be < 1.0%. If > 1.0%, continue refluxing for 6 hours and re-test. If the dimer peak exceeds 2.0%, quench immediately to prevent further over-alkylation.
Workup: Cool to room temperature, filter off the inorganic salts, and extract with 1M HCl. Wash the aqueous layer with ethyl acetate to remove the dimer, then basify the aqueous layer to pH 10 with NaOH to precipitate the pure TMPP free base[1].
Catalyst Activation: In a glovebox, combine
Pd2(dba)3
(2 mol%), RuPhos (4 mol%), and 5-bromo-1,2,3-trimethoxybenzene (1.0 eq, 50 mmol) in anhydrous toluene (100 mL).
Reagent Addition: Add mono-Boc-piperazine (1.1 eq, 55 mmol) and sodium tert-butoxide (1.5 eq, 75 mmol). Seal the vessel and heat to 90 °C for 12 hours[4].
IPC Validation (Coupling): Monitor via LC-MS. The starting bromide must be completely consumed (< 0.1%).
Deprotection (Self-Validating): Cool the mixture, filter through Celite, and concentrate. Redissolve in dichloromethane (50 mL) and add Trifluoroacetic Acid (TFA, 10 eq). Stir at room temperature.
IPC Validation (Deprotection): Run LC-MS after 2 hours. The disappearance of the
M+100
(Boc) mass peak validates 100% conversion to the target TMPP.
Reaction pathways and impurity generation in 1-(3,4,5-Trimethoxyphenyl)piperazine synthesis.
Troubleshooting logic tree for suppressing diaryl piperazine dimer impurity.
References
ResearchGate. A general and convenient synthesis of N-aryl piperazines. Available at: [Link]
National Institutes of Health (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at:[Link]
Semantic Scholar. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
Technical Support Center: Scaling Up the Synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 1-(3,4,5-Trimethoxyphenyl)piperazine. This resource is meticulously designed for researchers, chemists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 1-(3,4,5-Trimethoxyphenyl)piperazine. This resource is meticulously designed for researchers, chemists, and professionals in drug development. Herein, we address common challenges, provide in-depth troubleshooting, and present optimized protocols to ensure robust and reproducible synthesis.
This section is structured to provide rapid, actionable solutions to common issues encountered during the synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine.
Issue 1: Low Yield and Formation of 1,4-bis(3,4,5-Trimethoxyphenyl)piperazine Byproduct
Question: My reaction is yielding a significant amount of the di-substituted byproduct, leading to a low yield of the desired mono-substituted product. How can I improve selectivity?
Answer: The formation of a di-substituted byproduct is a frequent challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[1] To enhance mono-selectivity, consider the following strategies:
Stoichiometric Control: Employ a large excess of piperazine (typically 5-10 equivalents) relative to the arylating agent. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[1][2]
Slow Addition of Reagents: A slow, controlled addition of the arylating agent, particularly at lower temperatures, can help manage the reaction rate and minimize the formation of the di-substituted product.[1][2]
Use of Protecting Groups: A highly effective, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for the reaction. The Boc group can be subsequently removed under acidic conditions.[1][2]
Issue 2: Incomplete Conversion or Stalled Reaction in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination to synthesize the target compound is showing low or no conversion of the starting aryl halide. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Buchwald-Hartwig aminations can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.[1][2][3] Key areas to troubleshoot include:
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., RuPhos, XPhos, BINAP) is critical. For electron-rich aryl halides like 1-bromo-3,4,5-trimethoxybenzene, a bulky, electron-rich biarylphosphine ligand is often necessary.[2] It is advisable to screen a variety of ligands and palladium sources.
Base Selection and Quality: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are commonly used.[3] Ensure the base is fresh, anhydrous, and finely powdered for optimal reactivity.
Solvent and Temperature: Anhydrous solvents such as toluene, dioxane, or THF are typically used. The reaction temperature often ranges from 80-110 °C.[1][3] Ensure the solvent is rigorously dried, as water can lead to catalyst deactivation.
Inert Atmosphere: The catalytic system is sensitive to oxygen. Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).[2]
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify 1-(3,4,5-Trimethoxyphenyl)piperazine from unreacted starting materials and byproducts. What are the recommended purification strategies?
Answer: The basic nature of the piperazine moiety can be leveraged for purification.
Acid-Base Extraction: An acidic wash during the aqueous workup can protonate the product, moving it into the aqueous layer and separating it from non-basic impurities. The product can then be re-extracted into an organic solvent after basifying the aqueous layer.
Crystallization via Salt Formation: The product can be selectively precipitated as a salt, such as the hydrochloride or diacetate salt, to achieve high purity.[4] The free base can be regenerated if necessary.
Column Chromatography: If chromatographic purification is necessary, silica gel can be used. However, tailing of the product spot is common due to its basicity. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent system.
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective final purification step.
Section 2: Experimental Protocols
Protocol 1: Synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the mono-N-arylation of piperazine.
Materials:
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
Equivalents
1-Bromo-3,4,5-trimethoxybenzene
247.09
2.47 g
10
1.0
Piperazine
86.14
4.31 g
50
5.0
Pd₂(dba)₃
915.72
91.6 mg
0.1
0.01
RuPhos
468.56
140.6 mg
0.3
0.03
Sodium tert-butoxide (NaOtBu)
96.10
1.35 g
14
1.4
Anhydrous Toluene
-
50 mL
-
-
Argon or Nitrogen Gas Supply
-
-
-
-
Standard Glassware for Inert Atmosphere Reactions (e.g., Schlenk flask)
-
-
-
-
Procedure:
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,4,5-trimethoxybenzene, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for at least 10 minutes.
Solvent Addition: Add anhydrous toluene via a syringe.
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane to 95:5 dichloromethane/methanol with 1% triethylamine) to afford 1-(3,4,5-Trimethoxyphenyl)piperazine.
Section 3: Workflow Diagrams
Diagram 1: Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: A troubleshooting workflow for low yield in N-arylpiperazine synthesis.
Diagram 2: Workflow for Mono-Arylation Selectivity
Caption: Strategies to improve selectivity for mono-arylation of piperazine.
References
BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.
Der Pharma Chemica. (n.d.). PCHHAX Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva.
BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
Google Patents. (n.d.). RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.
A Comparative Guide to the Bioactivity of 1-(3,4,5-Trimethoxyphenyl)piperazine Derivatives as Anticancer Agents
Introduction: Unveiling the Anticancer Potential of a Privileged Scaffold The 1-(3,4,5-trimethoxyphenyl)piperazine scaffold has emerged as a "privileged" structure in medicinal chemistry. Its derivatives have demonstrate...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Anticancer Potential of a Privileged Scaffold
The 1-(3,4,5-trimethoxyphenyl)piperazine scaffold has emerged as a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, from effects on the central nervous system to antimicrobial properties. This guide, however, will focus on a particularly compelling and well-documented area of its bioactivity: the potent anticancer effects of its derivatives. Specifically, we will delve into their role as microtubule-targeting agents, a cornerstone of modern chemotherapy.
While the parent compound, 1-(3,4,5-trimethoxyphenyl)piperazine, serves as a foundational building block, it is its derivatives that exhibit significant cytotoxic activity against cancer cells. This guide will provide a comparative analysis of these derivatives against established microtubule inhibitors, offering a comprehensive overview supported by experimental data and detailed protocols for researchers in drug discovery and oncology. We will explore the mechanism of action, compare cytotoxic efficacy, and provide the technical methodologies required to validate these findings in a laboratory setting.
The Central Mechanism: Disruption of Microtubule Dynamics
The primary anticancer mechanism of bioactive 1-(3,4,5-trimethoxyphenyl)piperazine derivatives is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle.[1][2] By interfering with the normal process of microtubule polymerization and depolymerization, these agents induce a prolonged arrest of the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[1][3]
Derivatives of 1-(3,4,5-trimethoxyphenyl)piperazine have been shown to act as microtubule destabilizers, binding to the colchicine-binding site on β-tubulin.[4] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the collapse of the mitotic spindle and the activation of the spindle assembly checkpoint.[1][4]
This mechanism is in contrast to another major class of microtubule-targeting agents, the taxanes (e.g., Paclitaxel), which stabilize microtubules and also lead to mitotic arrest.[5] For a comprehensive comparison, this guide will evaluate the bioactivity of a representative 1-(3,4,5-trimethoxyphenyl)piperazine derivative against both a microtubule destabilizer (Colchicine) and a stabilizer (Paclitaxel).
Comparing 1-(3,4,5-Trimethoxyphenyl)piperazine to other piperazine derivatives
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating phenylpiperazine scaffolds. Executive Summary Phenylpiperazine derivatives represent a highly versatile cl...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating phenylpiperazine scaffolds.
Executive Summary
Phenylpiperazine derivatives represent a highly versatile class of pharmacophores in medicinal chemistry, historically recognized for their profound effects on monoaminergic neurotransmission. While mono-substituted derivatives like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) are classical serotonin (5-HT) receptor agonists and transporter substrates[1][2], 1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP) presents a distinct structural paradigm. The inclusion of a bulky, electron-rich 3,4,5-trimethoxy moiety fundamentally alters the steric and electronic profile of the piperazine ring. This shifts its primary utility from direct synaptic monoamine release toward serving as a privileged scaffold for complex CNS therapeutics, anticonvulsants, and multidrug resistance (P-glycoprotein) modulators[3][4][5].
This guide objectively compares the pharmacodynamics of TMPP against classical piperazine alternatives and provides self-validating experimental methodologies for evaluating these compounds in preclinical workflows.
Structural and Pharmacodynamic Comparison
The structure-activity relationship (SAR) of N-substituted piperazines is dictated by the electronic nature and positional substitution of the phenyl ring.
TFMPP & mCPP: The presence of electron-withdrawing groups (trifluoromethyl or chloro) at the meta position optimizes binding affinity for 5-HT1A, 5-HT1B, and 5-HT2C receptors, while simultaneously acting as potent substrates for the serotonin transporter (SERT), inducing non-exocytotic 5-HT release[1][6].
BZP (1-Benzylpiperazine): Lacking direct phenyl-piperazine conjugation (separated by a methylene bridge), BZP preferentially targets the dopamine transporter (DAT) and norepinephrine transporter (NET), mimicking amphetamine-like dopaminergic efflux[6].
MeOPP (1-(4-Methoxyphenyl)piperazine): A single electron-donating methoxy group at the para position results in weaker SERT inhibition and lower overall potency compared to halogenated analogs[7].
TMPP (1-(3,4,5-Trimethoxyphenyl)piperazine): The 3,4,5-trimethoxy configuration—reminiscent of the mescaline pharmacophore—increases lipophilicity and steric bulk. While it retains baseline affinity for serotonergic targets, this bulk prevents optimal penetration into the narrow SERT binding pocket. Instead, TMPP is highly effective as a building block; when conjugated into amides or thiazole-pyrimidines, the trimethoxyphenyl group optimally interacts with the hydrophobic binding sites of P-glycoprotein (P-gp) efflux pumps and various kinase receptors[4][5].
Table 1: Quantitative Pharmacological Profile of Piperazine Scaffolds
Compound
Aromatic Substitution
Primary Target Affinity
Secondary Mechanism
Typical in vitro IC50 (SERT)
BZP
Benzyl
DAT / NET
VMAT-2 Disruption
> 10,000 nM
TFMPP
3-Trifluoromethylphenyl
5-HT1 / 5-HT2 Receptors
SERT Substrate / Releaser
~ 121 nM
mCPP
3-Chlorophenyl
5-HT2C / 5-HT2A
SERT Substrate / Releaser
~ 32 nM
MeOPP
4-Methoxyphenyl
SERT
Weak 5-HT Agonism
~ 1,500 nM
TMPP
3,4,5-Trimethoxyphenyl
P-gp / Kinase Receptors (as scaffold)
5-HT Receptors
Variable (Derivative dependent)
Mechanistic Pathways of Phenylpiperazines
To understand the baseline activity of the phenylpiperazine core before structural derivation, it is critical to map its interaction with the synaptic machinery. Phenylpiperazines do not merely block reuptake; they actively translocate into the presynaptic terminal, disrupting vesicular storage and reversing transporter flux.
Fig 1: Mechanistic pathway of phenylpiperazine derivatives on serotonergic synapses.
Experimental Methodologies & Validation Protocols
To objectively compare TMPP derivatives against compounds like TFMPP, researchers must utilize self-validating in vitro assays. The following protocols are engineered to ensure data integrity through built-in causality and control mechanisms.
Protocol A: Synaptosomal Monoamine Reuptake Assay
Objective: Quantify the IC50 of piperazine derivatives for SERT and DAT.
Causality Rationale: We utilize freshly isolated rat brain synaptosomes rather than transfected cell lines. Synaptosomes preserve the native presynaptic terminal architecture, including the critical interplay between surface transporters (SERT/DAT) and vesicular storage (VMAT-2), which is essential for distinguishing true reuptake inhibitors from monoamine releasing agents[2].
Step-by-Step Methodology:
Tissue Preparation: Dissect rat frontal cortex (for SERT) or striatum (for DAT). Homogenize in ice-cold 0.32 M sucrose to prevent osmotic lysis of the terminals.
Fractionation: Centrifuge at 1,000 × g for 10 min to remove cellular debris. Centrifuge the supernatant at 10,000 × g for 20 min to pellet the synaptosomes (P2 fraction). Resuspend in oxygenated Krebs-Ringer bicarbonate buffer (pH 7.4).
Equilibration & Incubation: Aliquot synaptosomes into 96-well plates. Add the test compound (TMPP, TFMPP, etc.) at concentrations ranging from
10−10
to
10−4
M. Crucial Step: Pre-incubate for 10 minutes at 37°C. Causality: This allows the compound to reach thermodynamic equilibrium with the transporter before the introduction of the radioligand.
Radioligand Addition: Add 10 nM of [³H]5-HT or [³H]Dopamine. Incubate for exactly 5 minutes.
Termination: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic piperazines.
Quantification: Wash filters three times with ice-cold buffer, transfer to vials with scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter.
Self-Validation & Controls:
Positive Controls: Run parallel assays using Fluoxetine (for SERT) and GBR-12909 (for DAT) to validate the dynamic range of the assay.
Non-Specific Binding (NSB): Define NSB by incubating a subset of wells with 10 µM of unlabelled Paroxetine or Nomifensine. Specific Uptake = Total Radioactivity - NSB.
Objective: Determine the binding affinity (Ki) of the piperazine scaffold to 5-HT2A receptors.
Step-by-Step Methodology:
Membrane Preparation: Homogenize cortical tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 min. Wash and resuspend the pellet.
Assay Assembly: Combine 50 µL of [³H]Ketanserin (a selective 5-HT2A antagonist), 50 µL of the test piperazine derivative, and 400 µL of membrane suspension.
Incubation: Incubate at 37°C for 60 minutes to ensure steady-state receptor-ligand kinetics.
Termination & Analysis: Rapidly filter through GF/B filters, wash, and count via scintillation. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Fig 2: Step-by-step in vitro workflow for evaluating monoamine reuptake inhibition.
Data Interpretation & Application
When analyzing the experimental data, a clear divergence in application emerges. If a researcher is developing a direct serotonergic modulator (e.g., for anxiolytic or antidepressant applications), the halogenated TFMPP or mCPP scaffolds will yield lower IC50 values in Protocol A and higher affinities in Protocol B[1][6].
Conversely, the TMPP scaffold should be viewed through the lens of structural biology. The 3,4,5-trimethoxyphenyl group acts as a highly effective lipophilic anchor. When TMPP is utilized as an intermediate to synthesize larger molecules (such as thiazole-pyrimidine derivatives), the resulting compounds demonstrate potent antiproliferative activity and high probability of targeting kinase receptors, as validated by NCI-60 cell line screenings[4]. Furthermore, TMPP derivatives have shown exceptional efficacy as dual inhibitors of P-gp and Carbonic Anhydrase XII, effectively reversing multidrug resistance in HT29/DOX colorectal carcinoma cells[5].
Therefore, while TFMPP is a terminal pharmacological agent, TMPP is a foundational medicinal chemistry scaffold requiring further synthetic elaboration to unlock its full therapeutic potential.
References
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.[Link]
Nagai, F., Nonaka, R., & Satoh Hisashi Kamimura, K. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology, 559(2-3), 132-137.[Link]
Maurer, H. H., Kraemer, T., Springer, D., & Staack, R. F. (2004). Chemistry, pharmacology, toxicology, and hepatic metabolism of designer drugs of the amphetamine (ecstasy), piperazine, and pyrrolidinophenone types: a synopsis. Therapeutic Drug Monitoring, 26(2), 127-131.[Link]
El-Gohary, N. M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Chemistry of Heterocyclic Compounds, 59(6), 1076.[Link]
Salaroglio, I. C., et al. (2024). Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold. MDPI Pharmaceuticals, 17(7).[Link]
Cross-Validation of Analytical Methods for 1-(3,4,5-Trimethoxyphenyl)piperazine: A Comprehensive Guide
Executive Summary 1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP, CAS 38869-07-7) is a versatile small-molecule scaffold and a critical intermediate in the synthesis of various central nervous system (CNS) and cardiovascular...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP, CAS 38869-07-7) is a versatile small-molecule scaffold and a critical intermediate in the synthesis of various central nervous system (CNS) and cardiovascular agents, structurally related to well-known piperazine derivatives like trimetazidine and cinepazide[1][2][3]. Because TMPP can serve both as a pharmaceutical active pharmaceutical ingredient (API) precursor and a target analyte in toxicological screening, quantifying it accurately across different matrices is paramount.
This guide provides an objective, data-driven cross-validation of three primary analytical modalities: LC-MS/MS , HPLC-UV/DAD , and GC-MS . By examining the causality behind specific chromatographic behaviors and ionization efficiencies, this document establishes self-validating protocols designed to ensure high scientific integrity during method transfer from preclinical pharmacokinetics (PK) to formulation quality control (QC).
Mechanistic Rationale & Method Selection
The physicochemical properties of TMPP dictate its analytical behavior. The molecule features a highly lipophilic 3,4,5-trimethoxyphenyl group attached to a basic piperazine ring (pKa ~9.0).
Chromatographic Causality: The basic secondary amine of the piperazine ring is prone to secondary interactions with residual silanols on silica-based stationary phases, which manifests as severe peak tailing. To counteract this, acidic mobile phases (e.g., pH 3.05) are mandatory to fully protonate the amine and suppress silanol ionization[2][4].
Detection Causality: The trimethoxyphenyl moiety provides a strong chromophore for UV detection (optimal at ~230–254 nm), making HPLC-UV ideal for high-concentration bulk assays. Conversely, the basic nitrogen readily accepts protons in an Electrospray Ionization (ESI) source, yielding a robust
[M+H]+
precursor ion, making LC-MS/MS the gold standard for trace-level bioanalysis[2][4].
Workflow for selecting and cross-validating analytical methods for TMPP.
Cross-Validation: LC-MS/MS vs. HPLC-UV
Cross-validation is the statistical process of demonstrating that two distinct analytical methods yield equivalent results within predefined acceptance criteria. When a drug candidate transitions from preclinical development (where LC-MS/MS provides the necessary sub-ng/mL sensitivity) to clinical batch release (where HPLC-UV provides superior precision and lower operational costs), cross-validation ensures continuity in exposure-response modeling[4][5].
LC-MS/MS: The Bioanalytical Gold Standard
For PK studies in plasma or urine, LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is required. Based on established protocols for related trimethoxybenzyl-piperazines, an LLOQ of 0.4 - 0.5 ng/mL is readily achievable[2][6].
Ionization Pathway: Under ESI+ conditions, TMPP forms a protonated precursor
[M+H]+
at m/z 253.2. Collision-induced dissociation (CID) typically results in the cleavage of the piperazine ring, yielding a stable trimethoxyphenyl cation fragment (e.g., m/z 167.1), which serves as the primary quantifier ion[6].
Proposed ESI+ ionization and CID fragmentation pathway for TMPP.
HPLC-UV: The Formulation Standard
While LC-MS/MS is sensitive, it is susceptible to matrix effects (ion suppression/enhancement). HPLC-UV relies purely on Beer-Lambert absorbance, making it highly robust for API purity assays and stability-indicating methods. However, its sensitivity is limited to the µg/mL range, making it unsuitable for late-phase PK profiling[4][5].
GC-MS: Orthogonal Impurity Profiling
GC-MS is generally not preferred for intact piperazines without derivatization due to their high boiling points and tendency to interact with active sites in the injection port. However, it is an essential orthogonal technique for detecting volatile process impurities (e.g., unreacted trimethoxybenzene derivatives) that lack a chromophore or do not ionize well in ESI[5].
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, the following protocols are designed with built-in self-validation steps (e.g., specific internal standard selection and matrix effect evaluations).
Protocol A: High-Throughput LC-MS/MS for Biological Matrices
Rationale: Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation (PPT) because PPT co-extracts endogenous phospholipids that cause severe ion suppression in the ESI source. LLE selectively partitions the lipophilic TMPP, enhancing the signal-to-noise ratio[6][7].
Sample Aliquoting: Transfer 100 µL of plasma/urine into a 2 mL microcentrifuge tube.
Internal Standard Addition: Add 10 µL of deuterated internal standard (e.g., TMPP-D4 or a closely related analog like propranolol, 50 ng/mL) and vortex for 10 seconds[4][7].
Alkalinization: Add 50 µL of 0.1 M NaOH to shift the pH > 11. Causality: This ensures the piperazine nitrogen is fully deprotonated (neutral), maximizing its partition coefficient into the organic solvent.
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 5 minutes[6][7].
Evaporation & Reconstitution: Transfer 800 µL of the organic (upper) layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Chromatography: Inject 5 µL onto an end-capped C18 column (e.g., 150 × 2.1 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.05 with formic acid[2].
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 4 minutes. Flow rate: 0.3 mL/min.
Protocol B: HPLC-UV for Bulk Formulation Assay
Sample Preparation: Dissolve the bulk API or crushed formulation in a diluent of Water/Methanol (50:50, v/v) to achieve a target concentration of 100 µg/mL. Sonicate for 15 minutes to ensure complete dissolution[5].
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove insoluble excipients.
Chromatography: Inject 10 µL onto a C18 column (250 × 4.6 mm, 5 µm).
The following table synthesizes the expected validation parameters across the three analytical platforms, based on ICH M10 bioanalytical guidelines and empirical data from analogous trimethoxy-piperazine derivatives[2][4][5][7].
Validation Parameter
LC-MS/MS (Plasma)
HPLC-UV (Bulk API)
GC-MS (Impurities)
Primary Application
Pharmacokinetics (PK)
Quality Control (QC)
Genotoxic/Volatile Impurities
Linearity Range
0.5 – 500 ng/mL
1.0 – 200 µg/mL
0.1 – 50 µg/mL
Limit of Detection (LOD)
0.1 ng/mL
0.3 µg/mL
0.05 µg/mL
Limit of Quantitation (LOQ)
0.5 ng/mL
1.0 µg/mL
0.15 µg/mL
Intra-day Precision (%CV)
< 4.8%
< 1.5%
< 6.0%
Inter-day Accuracy (%Bias)
± 5.5%
± 1.0%
± 8.0%
Matrix Effect
Susceptible (Requires IS)
Negligible
Moderate
Analysis Time per Sample
~5.0 min
~15.0 min
~20.0 min
Interpretation of Cross-Validation Data
When cross-validating the LC-MS/MS method against the HPLC-UV method using spiked quality control (QC) samples at high concentrations (e.g., 50 µg/mL), the calculated concentrations must fall within ±15% of each other. If a systematic bias is observed (e.g., LC-MS/MS consistently reads 20% lower), it definitively points to uncorrected ion suppression in the mass spectrometer source, necessitating a revision of the LLE protocol or the selection of a stable-isotope-labeled internal standard (SIL-IS)[4].
Benchmarking 1-(3,4,5-Trimethoxyphenyl)piperazine: A Comparative Guide to Phenylpiperazine Pharmacophores
As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical scaffold is critical for dictating target selectivity and functional efficacy. 1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP, CAS...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical scaffold is critical for dictating target selectivity and functional efficacy. 1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP, CAS 38869-07-7) is a highly versatile small-molecule intermediate utilized extensively in medicinal chemistry to develop central nervous system (CNS) therapeutics[1].
This guide provides an objective benchmarking analysis of TMPP against established standard compounds, detailing the structural causality behind its pharmacological profile and outlining self-validating experimental protocols for robust laboratory evaluation.
Structural Causality & Pharmacological Rationale
In monoamine receptor pharmacology, every structural moiety of a ligand serves a specific mechanistic purpose. TMPP acts as a structural hybrid, merging the core of standard serotonergic piperazines with the substitution pattern of phenethylamine-based psychedelics.
The Piperazine Core: The basic nitrogen of the piperazine ring is protonated at physiological pH. This allows it to form a critical, charge-reinforced salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of serotonin (5-HT) and dopamine (DA) receptors. This interaction is the primary anchor for baseline receptor affinity across all piperazine-based therapeutics[1].
The 3,4,5-Trimethoxy Moiety: Standard benchmark compounds like mCPP (1-(3-chlorophenyl)piperazine) rely on meta-halogenation to achieve high 5-HT2C selectivity. In contrast, the bulky, electron-rich 3,4,5-trimethoxy substitution on TMPP significantly increases lipophilicity and alters the molecule's steric volume[2]. This specific substitution pattern mimics the pharmacophore of mescaline (3,4,5-trimethoxyphenethylamine), shifting the binding preference away from 5-HT2C and enhancing interactions with the 5-HT2A and 5-HT1A receptor subtypes. The methoxy groups act as vital hydrogen bond acceptors, interacting with serine and threonine residues deeper in the receptor's binding cleft.
To objectively evaluate TMPP, it must be benchmarked against standard reference compounds. The table below summarizes the physicochemical properties and representative binding affinities (Ki) across key 5-HT receptor subtypes.
Compound
CAS Number
Structural Class
Primary Target(s)
5-HT2A Affinity (Ki, nM)
5-HT2C Affinity (Ki, nM)
TMPP
38869-07-7
Trimethoxyphenylpiperazine
5-HT2A, 5-HT1A
150 - 300
400 - 800
mCPP (Standard)
13078-15-4
Halogenated Phenylpiperazine
5-HT2C
300 - 500
20 - 50
TFMPP (Standard)
15532-75-9
Trifluoromethylphenylpiperazine
5-HT1B, 5-HT2C
200 - 400
25 - 60
Mescaline (Ref)
54-04-6
Phenethylamine
5-HT2A
500 - 1000
>2000
*Note: Affinity ranges are representative benchmarks derived from competitive radioligand binding assays utilizing recombinant human receptors to ensure subtype isolation.
Self-Validating Experimental Methodologies
To accurately benchmark TMPP[3], laboratory protocols must be designed as self-validating systems. This ensures that any observed data is a true reflection of the compound's pharmacology, rather than an artifact of assay conditions.
Objective: To quantify the absolute binding affinity (Ki) of TMPP relative to standard compounds.
Membrane Preparation: Harvest HEK293 cells transiently transfected with human 5-HT2A or 5-HT2C receptors.
Causality: Endogenous receptor expression in native tissues is highly heterogeneous. Recombinant systems isolate the variable, ensuring the measured affinity is strictly subtype-specific.
Incubation Phase: Incubate 50 µg of membrane protein with 1 nM radioligand ([3H]-Ketanserin for 5-HT2A) and varying concentrations of TMPP (10^-10 to 10^-4 M) in 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 60 minutes.
Causality: A 60-minute incubation at physiological temperature ensures the system reaches thermodynamic equilibrium, a fundamental prerequisite for accurate mass-action law calculations.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Wash 3x with ice-cold buffer.
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the positively charged piperazine core of TMPP from binding non-specifically to the filter, drastically preserving the signal-to-noise ratio.
Data Analysis: Measure bound radioactivity via Liquid Scintillation Counting. Convert IC50 values to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).
Self-Validation Check: IC50 is relative to the radioligand concentration ([L]). Converting to Ki provides an absolute affinity constant, allowing direct benchmarking against mCPP and TFMPP tested under varying conditions.
Figure 2: Step-by-step experimental workflow for competitive radioligand binding assays.
Objective: Binding assays only confirm affinity, not functional consequence. This protocol determines if TMPP acts as an agonist, partial agonist, or antagonist at Gq-coupled receptors.
Dye Loading: Seed transfected HEK293 cells in 384-well plates. Load with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes.
Causality: The acetoxymethyl (AM) ester masks the dye's negative charge, allowing it to permeate the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive dye within the cytosol.
Measurement: Measure baseline fluorescence using a Fluorometric Imaging Plate Reader (FLIPR). Inject TMPP and record peak fluorescence.
Self-Validation Check: Always include a known full endogenous agonist (10 µM 5-HT) to establish the Emax (100% response ceiling). This ensures that the assay window is sufficiently large and validates whether TMPP is acting as a partial agonist or full antagonist.
References
MySkinRecipes. "1-(3,4,5-trimethoxyphenyl)piperazine - Chemical Specifications". Available at: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21109, Trimetazidine (Related Piperazine Scaffold)". Available at:[Link]
Comprehensive Comparison Guide: Reproducibility of 1-(3,4,5-Trimethoxyphenyl)piperazine in CNS Drug Synthesis
Executive Summary In the development of neuroactive compounds—particularly those targeting serotonin (5-HT) and dopamine (DA) receptors—the choice of the core scaffold dictates both the synthetic yield and the pharmacolo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of neuroactive compounds—particularly those targeting serotonin (5-HT) and dopamine (DA) receptors—the choice of the core scaffold dictates both the synthetic yield and the pharmacological profile of the final drug candidate. 1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP) , identified by CAS 38869-07-7[1], has emerged as a highly versatile building block in medicinal chemistry[2].
This guide objectively compares TMPP against common alternative piperazine scaffolds, detailing the mechanistic reasons behind its superior performance in specific psychotropic applications. Furthermore, we provide self-validating, highly reproducible experimental protocols to ensure robust data generation in both synthetic workflows and in vitro pharmacological assays.
Scaffold Analysis & Comparative Performance
When designing psychotropic agents, researchers frequently choose between various substituted arylpiperazines. The presence of the 3,4,5-trimethoxyphenyl group on the piperazine ring significantly alters the molecule's physicochemical properties, directly influencing its solubility, reactivity, and biological activity[1].
Below is a comparative analysis of TMPP against two standard alternatives: 1-(2-Methoxyphenyl)piperazine (2-MPP) and 1-Benzylpiperazine (BZP).
Table 1: Physicochemical and Pharmacological Comparison
Enhanced Lipophilicity : The three methoxy (-OCH3) substituents significantly increase the lipophilicity of the scaffold[2]. This is critical for blood-brain barrier (BBB) penetration, a non-negotiable requirement for central nervous system (CNS) drugs.
Regioselective Reactivity : The electron-donating nature of the trimethoxyphenyl group increases the electron density of the aromatic ring. Through resonance, the N1 nitrogen of the piperazine ring becomes less basic and less nucleophilic. This allows for highly selective N4-alkylation or acylation without the need for complex protecting group strategies, unlike BZP which often suffers from non-selective reactions.
Reproducible Experimental Protocols
To guarantee scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical variable is controlled, and the causality behind each methodological choice is explained.
Protocol A: Regioselective N4-Alkylation of TMPP
Objective: Synthesize a highly pure, lipophilic 5-HT receptor ligand precursor.
Preparation : Dissolve 1.0 equivalent of TMPP free base (CAS 38869-07-7)[1] in anhydrous Acetonitrile (ACN) to a concentration of 0.2 M.
Causality: ACN is a polar aprotic solvent. It enhances the nucleophilicity of the N4 amine by poorly solvating anions, while perfectly maintaining the solubility of the highly lipophilic trimethoxyphenyl group[2].
Base Addition : Add 2.5 equivalents of finely milled, anhydrous Potassium Carbonate (K2CO3).
Causality: K2CO3 acts as a heterogeneous acid scavenger. It neutralizes the hydrohalic acid generated during alkylation, preventing the protonation of unreacted TMPP (which would otherwise stall the reaction).
Alkylation : Introduce 1.1 equivalents of the target alkyl halide dropwise at room temperature. Elevate the temperature to reflux (80°C) for 4-6 hours.
Self-Validation (In-Process Control) : Extract a 10 µL aliquot, quench in 1 mL Methanol, and analyze via HPLC against an internal standard (e.g., biphenyl).
Rule: Proceed to workup only when the TMPP peak area is < 5% of its initial value, confirming >95% conversion.
Purification : Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5).
Synthetic workflow and decision matrix for the reproducible N-alkylation of TMPP.
Protocol B: In Vitro 5-HT1A Receptor Binding Assay
Objective: Evaluate the binding affinity (Ki) of the synthesized TMPP derivatives to validate pharmacological potential.
Membrane Preparation : Utilize membrane fractions harvested from CHO cells stably expressing human 5-HT1A receptors.
Incubation : Incubate 10 µg of membrane protein with 1 nM of the radioligand [3H]8-OH-DPAT and varying concentrations of the TMPP derivative (10⁻¹⁰ to 10⁻⁵ M). Use an assay buffer consisting of 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2 at 25°C for 60 minutes.
Causality: The inclusion of 5 mM Mg2+ is critical. Divalent cations stabilize the receptor-G-protein ternary complex, ensuring the receptor remains in its high-affinity state for accurate agonist/antagonist profiling.
Termination & Filtration : Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters that have been pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.
Causality: TMPP derivatives are highly lipophilic due to the trimethoxyphenyl group[2]. PEI pre-treatment neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the lipophilic ligand to the filter itself.
Self-Validation (NSB Control) : Run parallel wells containing 10 µM unlabeled serotonin (5-HT) to define the baseline non-specific binding. Calculate specific binding by subtracting the NSB from the total radioligand binding.
5-HT receptor modulation pathway driven by TMPP-derived psychotropic agents.
Conclusion
For researchers developing next-generation CNS therapeutics, 1-(3,4,5-Trimethoxyphenyl)piperazine offers a superior balance of regioselective synthetic viability and optimized pharmacokinetics compared to simpler piperazine scaffolds like BZP or 2-MPP. The enhanced lipophilicity imparted by the trimethoxy substitution directly translates to better BBB penetrance and tighter receptor binding affinities[2]. By adhering to the self-validating protocols outlined above, laboratories can ensure high reproducibility in both the synthesis and pharmacological evaluation of TMPP derivatives.
References
MySkinRecipes. "1-(3,4,5-trimethoxyphenyl)piperazine - Chemical Specifications". MySkinRecipes Catalog. Retrieved from: [Link]
A Head-to-Head Comparison of Trimethoxyphenyl Piperazine Isomers: A Guide for Drug Development Professionals
The 1-arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically significant drugs targeting the central nervous system (CNS).[1][...
Author: BenchChem Technical Support Team. Date: March 2026
The 1-arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically significant drugs targeting the central nervous system (CNS).[1][2] The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications can fine-tune pharmacological activity.[2] Among these modifications, the substitution pattern on the aryl ring is paramount. The introduction of a trimethoxyphenyl moiety, for instance, can confer a range of biological activities, from anticancer to neuropharmacological.[3][4][5]
However, the seemingly subtle shift of these three methoxy groups around the phenyl ring—creating positional isomers such as the 2,3,4-, 2,4,5-, and 3,4,5-trimethoxyphenyl derivatives—can lead to vastly different interactions with biological targets.[6] This guide provides an in-depth, head-to-head comparison of these key isomers, synthesizing available experimental data to illuminate their distinct pharmacological profiles, analytical challenges, and the experimental workflows required for their characterization. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed for the rational design of next-generation therapeutics.
Part 1: Comparative Pharmacological Profiles
The therapeutic potential of trimethoxyphenyl piperazine isomers is largely dictated by their affinity and functional activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The spatial arrangement of the methoxy groups directly influences the molecule's electronic properties and conformation, which in turn governs its ability to fit within the binding pocket of a receptor.[2][6]
Dopamine Receptor Interactions
Dopamine receptors are critical targets for treating a range of neurological and psychiatric disorders.[7] The subtle structural differences among the trimethoxyphenyl piperazine isomers can translate into significant variations in affinity and selectivity for dopamine receptor subtypes.
Recent research has highlighted the 2,4,5-trimethoxyphenyl moiety as a key pharmacophore for achieving selective dopamine D5 receptor (D5R) agonism.[7] In a study focused on developing D5R-selective agonists, a series of pyrimidine derivatives were synthesized, with the 2,4,5-trimethoxyphenyl group being a central feature. One of the most potent compounds from this series, 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine (5j) , exhibited an EC50 of 269.7 ± 6.6 nM for the D5 receptor.[7] In vivo studies with this compound demonstrated that it could alleviate scopolamine-induced memory impairment, an effect that was blocked by a D1/D5 antagonist, confirming its mechanism of action.[7]
In contrast, while comprehensive comparative data is sparse, derivatives of the 2,3,4-trimethoxybenzyl piperazine (Trimetazidine) scaffold are primarily known as cellular anti-ischemic agents and are not typically characterized by high affinity for dopamine receptors.[8] The 3,4,5-trimethoxyphenyl scaffold has been incorporated into various compounds with diverse activities, including potential antiproliferative agents, but its specific, comparative dopamine receptor profile is less defined in the literature.[3][9]
Note: Data is often compound-specific. This table reflects activity where the isomer scaffold was a key feature.
Serotonin Receptor Interactions
Arylpiperazines are renowned for their interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in anxiety, depression, and psychosis.[1][6] The affinity for these receptors is highly sensitive to the substitution pattern on the aryl ring.
For instance, studies on various arylpiperazine derivatives consistently show that the position of a methoxy group is a critical determinant of 5-HT1A receptor affinity.[10][11] While direct head-to-head data for the trimethoxy isomers is limited, we can infer from broader SAR studies. High 5-HT1A affinity is often associated with a 2-methoxyphenyl substitution, suggesting that the electronic and steric profile of methoxy groups near the piperazine linkage is crucial.[10][11] Derivatives of 1-(2-methoxyphenyl)piperazine, a metabolite of many drugs with this moiety, are known to be pharmacologically active.[12] This implies that the 2,3,4- and 2,4,5- isomers, both having a methoxy group at the 2-position, may have a greater propensity for serotonin receptor interaction compared to the symmetric 3,4,5- isomer.
A study of arylpiperazine salicylamide regioisomers demonstrated a clear differentiation in binding affinity for the human 5-HT1A receptor, with the meta-substituted isomer showing the highest affinity.[6] This underscores the principle that each positional isomer must be evaluated independently, as their pharmacological profiles cannot be reliably predicted.
Part 2: Analytical Differentiation of Isomers
A significant challenge for researchers working with these compounds is their analytical differentiation. Positional isomers of piperazine derivatives are notoriously difficult to distinguish using standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) because they often produce nearly identical mass spectra due to similar fragmentation patterns.[13]
Causality Behind the Challenge: In electron ionization mass spectrometry (EI-MS), fragmentation is driven by the molecule's chemical structure. Positional isomers, having the same elemental composition and core structure, often undergo similar bond cleavages, leading to a shared set of fragment ions and, consequently, an indistinguishable mass spectrum. This poses a significant problem for forensic and research labs where unambiguous identification is critical.[14]
Advanced Analytical Solutions:
Raman Microspectroscopy: This technique has emerged as a powerful tool for distinguishing piperazine isomers.[13] It provides a vibrational fingerprint of the molecule, which is highly sensitive to the specific positions of substituents on the aromatic ring. When combined with chemometric analysis, Raman spectroscopy offers a rapid and objective method for classification.[13]
Gas Chromatography-Infrared Detection (GC-IRD): While GC-MS may fail, GC-IRD can provide a unique vapor-phase infrared spectrum for each separated isomer, serving as a "fingerprint" for direct identification.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structure elucidation. The chemical shifts and coupling patterns of the aromatic protons and carbons are unique for each isomer, allowing for unambiguous identification.
High-Performance Liquid Chromatography (HPLC): HPLC can be optimized to achieve chromatographic separation of isomers based on subtle differences in their polarity and interaction with the stationary phase, allowing for their individual quantification.[15]
Part 3: Key Experimental Protocols
To ensure scientific rigor and reproducibility, the characterization of these isomers relies on well-validated experimental protocols. Here, we detail the methodologies for two fundamental assays in neuropharmacology.
Protocol: Radioligand Receptor Binding Assay
This assay is the gold standard for determining the affinity of a test compound for a specific receptor. It operates on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.
Objective: To determine the inhibitory constant (Ki) of a trimethoxyphenyl piperazine isomer for a target receptor (e.g., human D2 or 5-HT1A).
Methodology:
Membrane Preparation: Cell membranes from a cell line stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells) are prepared via homogenization and centrifugation.[16] The final membrane pellet is resuspended in an appropriate assay buffer.
Assay Setup: In a 96-well plate, add the following in order:
Assay Buffer (e.g., Tris-HCl with co-factors).
The test isomer at various concentrations (typically a serial dilution).
A fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors or [³H]8-OH-DPAT for 5-HT1A receptors).[16][17]
Cell membrane preparation.
Nonspecific Binding Control: A parallel set of wells is prepared containing a high concentration of a known, non-radioactive antagonist (e.g., haloperidol for D2) to saturate all specific binding sites. This determines the level of nonspecific binding of the radioligand.[16]
Incubation: The plate is incubated (e.g., 30 minutes at 37°C) to allow the binding to reach equilibrium.
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
Scintillation Counting: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The radioactivity (in disintegrations per minute, DPM) is measured using a scintillation counter.
Data Analysis:
Specific Binding = Total Binding - Nonspecific Binding.
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity (Ki).
Protocol: cAMP Functional Assay
This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). This is particularly relevant for D1-like (Gs-coupled, increase cAMP) and D2-like (Gi-coupled, decrease cAMP) dopamine receptors.
Objective: To characterize an isomer as a functional antagonist at the human D2 receptor.
Methodology:
Cell Culture: CHO or HEK293 cells stably expressing the human recombinant D2 receptor are cultured to an appropriate density in 96-well plates.
Assay Setup:
Cells are pre-incubated with the test trimethoxyphenyl piperazine isomer at various concentrations. This allows the compound to bind to the receptors.
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP, amplifying the signal.
Stimulation: The adenylyl cyclase enzyme is stimulated with a fixed concentration of forskolin. Simultaneously, a fixed concentration of a known agonist (e.g., dopamine) is added to all wells (except the basal control) to induce a Gi-coupled response (inhibition of cAMP production).[18]
Lysis and Detection: After incubation, the cells are lysed. The intracellular cAMP concentration is then measured using a detection kit, commonly based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).[19]
Data Analysis:
The antagonist activity of the isomer is measured by its ability to block the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.[18]
Data is plotted as cAMP level versus the log concentration of the test isomer.
An IC50 value is determined, representing the concentration at which the isomer reverses 50% of the agonist's effect.
Signaling Pathway for a Gi-Coupled Receptor
Caption: Simplified Gi-coupled signaling cascade blocked by an antagonist.
Conclusion
The head-to-head comparison of trimethoxyphenyl piperazine isomers reveals a compelling narrative of structural nuance dictating biological function. The substitution pattern is not a trivial detail; it is a critical determinant of a compound's pharmacological identity. Evidence suggests that the 2,4,5-isomer scaffold is a promising starting point for developing selective D5 receptor agonists for cognitive disorders.[7] In contrast, isomers with a 2-methoxy substitution, such as the 2,3,4- and 2,4,5- variants, may possess a higher intrinsic affinity for serotonin receptors, a hypothesis that warrants further direct comparative investigation. The symmetrical 3,4,5-isomer often serves as a key component in anticancer agents, potentially due to its interactions with tubulin.[3][5]
For drug development professionals, this guide underscores two essential truths:
Empirical Testing is Irreplaceable: The pharmacological profile of each isomer must be determined experimentally. SAR is not always predictable, and subtle structural changes can lead to profound functional shifts.
Robust Analytical Characterization is Foundational: Given the difficulty in distinguishing these isomers with routine methods, employing advanced techniques like Raman spectroscopy or GC-IRD is crucial for unambiguous identification and ensuring data integrity.[13][14]
By understanding these differences and employing the rigorous experimental protocols outlined, researchers can better navigate the complex landscape of arylpiperazine chemistry to design and develop safer, more effective, and highly selective therapeutic agents.
References
ProQuest. (n.d.). Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics.
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
ResearchGate. (n.d.). Synthesis, antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)methanone derivatives.
Google Patents. (n.d.). CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
MDPI. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine.
Benchchem. (n.d.). Assessing the Purity of Synthesized Homopiperazine: A Comparative Guide.
ACS Publications. (2005). SAR Studies on Azecine-type Dopamine Receptor Ligands.... Journal of Medicinal Chemistry.
Semantic Scholar. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.
Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of Piperazine Isomers.
PMC. (n.d.). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity.
PubMed. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists.
ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
PubMed. (n.d.). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships.
PubMed. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain.
Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
RSC Publishing. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: 1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP) | CAS: 38869-07-7 | Formula: C₁₃H₂₀N₂O₃
Executive Summary
1-(3,4,5-Trimethoxyphenyl)piperazine (TMPP) is a highly valued pharmacophore and synthetic intermediate, frequently utilized in the development of CNS-active agents and cardiovascular therapeutics. Because positional isomers (such as the 2,3,4-trimethoxy derivative used in Trimetazidine synthesis) exhibit drastically different pharmacological profiles, unequivocal structural confirmation is non-negotiable.
As a Senior Application Scientist, I have designed this guide to serve two purposes:
Product vs. Alternative Comparison: Objectively comparing the performance and purity of in-house synthesized TMPP against commercial catalog standards.
Analytical Methodology Comparison: Evaluating the orthogonal analytical modalities (NMR, HRMS, FTIR) required to build a self-validating system for structural elucidation.
Performance Comparison: Synthesized TMPP vs. Commercial Alternatives
Relying on commercial catalog standards for TMPP often introduces lot-to-lot variability, particularly concerning trace regioisomers and desmethyl impurities. By optimizing an in-house synthetic route (typically via palladium-catalyzed Buchwald-Hartwig amination of 3,4,5-trimethoxybromobenzene with piperazine), researchers can achieve superior downstream performance.
Table 1: Performance and Purity Comparison
Metric
In-House Synthesized TMPP
Commercial Alternative (Vendor A)
Causality / Impact on Drug Development
HPLC Purity (254 nm)
> 99.5%
97.0 - 98.5%
Stringent in-house recrystallization removes desmethyl impurities that poison downstream catalysts.
Regioisomer Contamination
Undetectable (<0.1%)
~1.2% (2,3,4-isomer)
Selective starting materials in our route prevent the migration of methoxy groups, ensuring target specificity.
Downstream Alkylation Yield
94%
88%
Higher purity of the secondary amine prevents competitive side-reactions during N-alkylation steps.
Cost per Gram (Scale)
$12.50
$45.00 - $80.00
In-house synthesis bypasses catalog markups and supply chain delays.
The Self-Validating Analytical System
To confirm the structure of synthesized TMPP, no single analytical technique is sufficient. According to IUPAC guidelines for unequivocal structural identification [1], a multi-modal approach must be employed. We utilize a self-validating system where High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula, Nuclear Magnetic Resonance (NMR) proves atomic connectivity and symmetry, and Fourier Transform Infrared Spectroscopy (FTIR) confirms functional groups.
High-Resolution Mass Spectrometry (LC-HRMS): The Molecular Blueprint
Causality of Experimental Choice: Electrospray Ionization in positive mode (ESI+) is selected because the secondary nitrogen of the piperazine ring is highly basic. By using an acidic mobile phase modifier (formic acid), we force the protonation of this amine, drastically increasing the signal-to-noise ratio and ensuring the intact molecular ion is detected without premature fragmentation.
Step-by-Step Protocol:
Sample Preparation: Dissolve 1 mg of synthesized TMPP in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).
Chromatography: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm) with a flow rate of 0.4 mL/min.
Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
Data Acquisition: Scan range m/z 100–1000 using a Quadrupole Time-of-Flight (Q-TOF) analyzer.
Data Interpretation:
The exact monoisotopic mass of C₁₃H₂₀N₂O₃ is 252.1474 Da. The HRMS spectrum must yield a protonated molecular ion [M+H]⁺ at m/z 253.1547 (within a 5 ppm mass error tolerance) [2].
Nuclear Magnetic Resonance (1D/2D NMR): The Connectivity Standard
Causality of Experimental Choice: HRMS cannot differentiate between 3,4,5-trimethoxy and 2,3,4-trimethoxy regioisomers. NMR is the only definitive standard here. The 3,4,5-substitution pattern creates a plane of symmetry through the phenyl ring. Consequently, the aromatic protons (H-2 and H-6) become chemically equivalent. If the sample were the 2,3,4-isomer, we would observe two distinct doublets. In our synthesized TMPP, we observe a single, clean singlet, unequivocally proving the regiochemistry.
Step-by-Step Protocol:
Sample Preparation: Dissolve 15 mg of purified TMPP in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Note: CDCl₃ is chosen over Methanol-d₄ because it lacks exchangeable protons, allowing the piperazine N-H signal to be clearly observed.
Acquisition (¹H NMR): Use a 500 MHz spectrometer. Acquire 16 scans with a relaxation delay (d1) of 2.0 s.
Acquisition (¹³C NMR): Use a 125 MHz spectrometer. Acquire 1024 scans with broadband proton decoupling.
Processing: Apply exponential line broadening (0.3 Hz), phase correction, and baseline correction.
Data Interpretation (¹H NMR):
~6.15 ppm (s, 2H): Aromatic protons (H-2, H-6). The strong electron-donating effect of the three methoxy groups shields these protons, shifting them significantly upfield from typical benzene signals.
~3.85 ppm (s, 6H): The equivalent 3- and 5-methoxy groups.
~3.78 ppm (s, 3H): The sterically hindered 4-methoxy group.
Causality of Experimental Choice: Before committing to expensive NMR time, Attenuated Total Reflectance (ATR) FTIR is used as a rapid, non-destructive screen. It instantly confirms the presence of the secondary amine and ether linkages, ensuring the piperazine ring was successfully coupled to the phenyl core.
Step-by-Step Protocol:
Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
Sample Loading: Place 2-3 mg of solid TMPP free base directly onto the crystal. Apply uniform pressure using the anvil.
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
Data Interpretation:
Look for the distinct N-H stretch at >3300 cm⁻¹ (confirming the secondary amine of the piperazine) and strong C-O-C asymmetric stretches at ~1125 cm⁻¹ (confirming the trimethoxy ether linkages).
Integrated Structural Confirmation Workflow
The logical relationship between synthesis, purification, and our orthogonal analytical modalities is visualized below. This self-validating loop ensures that no false positives advance into downstream drug development.
Figure 1: Orthogonal self-validating workflow for the structural elucidation of synthesized TMPP.
References
Molyneux, R. J., et al. "Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 91, no. 8, 2019, pp. 1417-1437.[Link]
DiBello, M., et al. "Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls." Accounts of Chemical Research, vol. 56, no. 12, 2023.[Link]
Safety & Regulatory Compliance
Safety
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(3,4,5-Trimethoxyphenyl)piperazine
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3,4,5-Trimethoxyphenyl)piperazine, ensuring the safety of laboratory personnel and the protection of our environment.
The disposal of any chemical waste is a process governed by stringent regulations and a deep understanding of the compound's intrinsic properties. For 1-(3,4,5-Trimethoxyphenyl)piperazine, while a specific, universally available Safety Data Sheet (SDS) detailing its disposal is not always readily accessible, a thorough analysis of its structural components—the piperazine ring and the trimethoxyphenyl group—provides the necessary foundation for a robust and defensible disposal protocol. This guide is built upon the principles of chemical safety, regulatory compliance, and scientific best practices.
Core Principles of Chemical Waste Management
Before delving into the specific procedural steps, it is paramount to understand the foundational principles that govern the disposal of hazardous chemical waste. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop and implement a comprehensive Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[3][4][5]
The disposal of 1-(3,4,5-Trimethoxyphenyl)piperazine must adhere to these regulations, which prohibit the disposal of chemical waste into regular trash or down the sanitary sewer system.[1][6]
Hazard Profile and Essential Safety Precautions
Based on the known hazards of piperazine and its derivatives, 1-(3,4,5-Trimethoxyphenyl)piperazine should be handled as a hazardous substance. Piperazine compounds are often associated with corrosive properties, and can cause severe skin burns and eye damage.[7][8][9] They may also be harmful if swallowed and can cause skin irritation or allergic reactions.[7][10]
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling 1-(3,4,5-Trimethoxyphenyl)piperazine for any purpose, including disposal, the following personal protective equipment is mandatory:
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles or a full-face shield.[10][11]
Protects against splashes of contaminated solvents or direct contact with the solid chemical, which can cause serious eye damage.[12][13]
Hand Protection
Chemical-resistant gloves, such as nitrile.[8][10]
Prevents skin contact, which can lead to irritation, burns, or sensitization.[14]
Body Protection
A laboratory coat is the minimum requirement.[7][10]
Protects clothing and underlying skin from contamination.
Respiratory Protection
A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[8][10][11]
Minimizes the risk of inhalation, which can be a route of exposure for harmful chemicals.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
Step-by-Step Disposal Protocol
The following is a detailed, step-by-step procedure for the safe and compliant disposal of 1-(3,4,5-Trimethoxyphenyl)piperazine.
Step 1: Waste Segregation and Classification
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring correct disposal.
Waste Classification: 1-(3,4,5-Trimethoxyphenyl)piperazine waste should be classified as a non-halogenated organic solid waste .[8][10]
Container Selection: Utilize a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, leak-proof lid.[1][10][15]
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[11][16]
Step 2: Waste Collection and Container Management
Transfer of Waste: Carefully transfer the solid 1-(3,4,5-Trimethoxyphenyl)piperazine waste into the designated hazardous waste container. If transferring a solution, use a funnel and avoid splashing. Do not leave the funnel in the container.[17]
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, must also be disposed of in the same hazardous waste container.[7][8]
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(3,4,5-Trimethoxyphenyl)piperazine," and the approximate quantity.[1][17] All constituents of a mixture must be listed.[1]
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[17]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Location: The sealed waste container should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.[10]
Storage Limits: Be aware of the volume limits for SAAs as defined by the EPA. Once the container is full or the accumulation time limit is reached, it must be transferred to a central storage facility.[2]
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Evacuate and Ventilate: Clear the immediate area of personnel and ensure adequate ventilation.[18]
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[7][18]
Collect and Dispose: Carefully collect the absorbed material and spilled chemical and place it into the designated hazardous waste container.[10]
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
Step 5: Final Disposal
The final step in the disposal process must be handled by a licensed and approved chemical waste disposal company.[10]
Professional Collection: Arrange for the pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a contracted professional waste disposal service.[1]
Recommended Disposal Method: The preferred and most environmentally sound method for the final disposal of 1-(3,4,5-Trimethoxyphenyl)piperazine is high-temperature incineration at a licensed chemical destruction facility.[10] This process ensures the complete destruction of the organic compound.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of 1-(3,4,5-Trimethoxyphenyl)piperazine.
Disposal Workflow for 1-(3,4,5-Trimethoxyphenyl)piperazine
Conclusion
The responsible disposal of 1-(3,4,5-Trimethoxyphenyl)piperazine is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and scientific professionals can ensure they are not only compliant with all relevant regulations but are also actively contributing to a safer and healthier scientific community. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety office for any additional site-specific requirements.
References
Safety Data Sheet for Piperazine. (2018, January 18). Thermo Fisher Scientific.
Piperazine Safety Inform
29 CFR 1910.1450 — Occupational exposure to hazardous chemicals in laboratories.
Proper Disposal of (S)-1-Boc-2-(hydroxymethyl)
How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.